molecular formula C10H10N2S B1360412 4-m-Tolyl-thiazol-2-ylamine CAS No. 5330-67-6

4-m-Tolyl-thiazol-2-ylamine

Cat. No.: B1360412
CAS No.: 5330-67-6
M. Wt: 190.27 g/mol
InChI Key: RIUUKEZVLWNMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-m-Tolyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUUKEZVLWNMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277483
Record name 4-m-Tolyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-67-6
Record name 4-(3-Methylphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5330-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 2509
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5330-67-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-m-Tolyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5330-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(m-tolyl)thiazol-2-amine via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(m-tolyl)thiazol-2-amine, a valuable scaffold in medicinal chemistry, utilizing the robust and efficient Hantzsch thiazole synthesis. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, present in a wide array of biologically active compounds with therapeutic applications. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of this heterocyclic system. This guide focuses on the specific synthesis of the 4-(m-tolyl) derivative, providing a foundation for the exploration of its potential pharmacological activities.

The Hantzsch Thiazole Synthesis: Mechanism and Workflow

The Hantzsch reaction for the synthesis of 4-(m-tolyl)thiazol-2-amine proceeds through a well-established mechanism involving the condensation of an α-haloketone with a thioamide derivative, in this case, thiourea. The reaction pathway can be summarized in the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-bromo-1-(m-tolyl)ethanone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbon bearing the bromine atom, leading to the formation of a five-membered ring.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 4-(m-tolyl)thiazol-2-amine.

The logical workflow for this synthesis is depicted in the following diagram:

Hantzsch_Workflow Start Starting Materials (2-bromo-1-(m-tolyl)ethanone, Thiourea) Reaction Hantzsch Reaction (Reflux in Ethanol) Start->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 4-(m-tolyl)thiazol-2-amine Purification->Product

Caption: Experimental workflow for the Hantzsch synthesis of 4-(m-tolyl)thiazol-2-amine.

The detailed reaction mechanism is illustrated below:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-bromo-1-(m-tolyl)ethanone I1 Thiouronium Salt R1->I1 Nucleophilic Attack R2 Thiourea R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P 4-(m-tolyl)thiazol-2-amine I2->P Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of the isomeric 4-(p-tolyl)thiazol-2-amine and is expected to yield the desired m-tolyl product.[1]

3.1. Materials and Equipment

Reagent/EquipmentDetails
2-bromo-1-(m-tolyl)ethanoneStarting Material
ThioureaReagent
Ethanol (95%)Solvent
Sodium Carbonate (saturated aq. solution)For workup
Water (deionized)For workup and washing
Round-bottom flaskReaction vessel
Reflux condenserFor heating
Magnetic stirrer with heating mantleFor stirring and heating
Büchner funnel and flaskFor filtration
Standard laboratory glassware

3.2. Synthesis Procedure

  • To a round-bottom flask, add 2-bromo-1-(m-tolyl)ethanone (1.0 eq) and ethanol (approximately 1.5 mL per mmol of the ketone).

  • Add thiourea (1.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.

  • To the residue, add water (approximately 2 mL per mmol of the starting ketone) and a small amount of saturated aqueous sodium carbonate solution to neutralize any residual acid.

  • Collect the resulting precipitate by vacuum filtration and wash it with hot water.

  • Dry the solid product under vacuum to obtain 4-(m-tolyl)thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported Yield (%)
4-(p-tolyl)thiazol-2-amineC₁₀H₁₀N₂S190.26132-136[2]99[1]
4-(m-tolyl)thiazol-2-amineC₁₀H₁₀N₂S190.26Not ReportedNot Reported

Table 2: Spectroscopic Data for 4-(p-tolyl)thiazol-2-amine [1]

SpectroscopyData
¹H NMR (500 MHz, CDCl₃)δ 7.66 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 3H)
¹³C NMR Not Reported in Cited Literature
IR Not Reported in Cited Literature
Mass Spec. Not Reported in Cited Literature

Note: The spectroscopic data for 4-(m-tolyl)thiazol-2-amine is expected to show characteristic peaks for the tolyl and aminothiazole moieties. Specifically, the ¹H NMR spectrum should display signals for the aromatic protons of the m-tolyl group with different splitting patterns compared to the p-tolyl isomer, a singlet for the thiazole proton, a broad singlet for the amino protons, and a singlet for the methyl group.

Conclusion

The Hantzsch reaction provides a straightforward and high-yielding route to 4-aryl-2-aminothiazoles. The protocol described herein can be effectively applied to the synthesis of 4-(m-tolyl)thiazol-2-amine. This technical guide serves as a valuable resource for researchers engaged in the synthesis and development of novel thiazole-based compounds for potential therapeutic applications. Further experimental work is encouraged to fully characterize the physicochemical and spectroscopic properties of the m-tolyl derivative.

References

Spectroscopic characterization of 4-m-Tolyl-thiazol-2-ylamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-m-Tolyl-thiazol-2-ylamine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring this information.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the thiazole ring proton, the amine protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Tolyl)7.0 - 7.8Multiplet
Thiazole-H~6.8Singlet
NH₂5.0 - 6.0Broad Singlet
CH₃~2.5Singlet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, thiazole ring carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Thiazole C=N~168
Aromatic C (Tolyl)115 - 140
Thiazole C-S~145
Thiazole C-H~105
CH₃~21
Infrared (IR) Spectroscopy

The FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane, a molecule containing the m-tolyl-thiazol-amine moiety, shows characteristic absorption bands which can be used to predict the IR spectrum of this compound.[1]

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch (Amine)3350 - 3100Two bands, characteristic of a primary amine
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Thiazole)1620 - 1580
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1250
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. For a related, more complex molecule containing an N-(3-methylphenyl) group, the mass spectrum showed the molecular ion as the base peak, indicating a relatively stable structure under electron impact.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
134[M - C₃H₄N]⁺
91[C₇H₇]⁺ (Tolyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process_H1 Process ¹H Data (FT, Phasing, Baseline Correction) Acquire_H1->Process_H1 Process_C13 Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire_C13->Process_C13 Analyze Spectral Analysis (Peak Picking, Integration) Process_H1->Analyze Process_C13->Analyze

NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place_Sample Place Sample on ATR Crystal Background Record Background Spectrum Place_Sample->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Process_Spectrum Process Spectrum (Baseline Correction) Sample_Scan->Process_Spectrum Analyze_Spectrum Spectral Analysis (Peak Identification) Process_Spectrum->Analyze_Spectrum

FT-IR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically results in less fragmentation, showing the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Introduction Introduce Sample (e.g., GC, LC, Direct Infusion) Ionization Ionization (e.g., EI, ESI) Introduction->Ionization Mass_Analyzer Mass Separation (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Analyze Spectrum (Molecular Ion, Fragmentation) Spectrum->Analysis

Mass Spectrometry Experimental Workflow.

References

Physical and chemical properties of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-m-Tolyl-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 4-(3-methylphenyl)-1,3-thiazol-2-amine, is a heterocyclic organic compound featuring a thiazole ring substituted with an amino group and a meta-tolyl group. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other specialized chemicals.[2][3] Its structural features, including the amino group and the aromatic tolyl moiety, make it a versatile intermediate for various chemical transformations.[2][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its laboratory handling.

Chemical and Physical Properties

The properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases.

Identifiers and Structure
IdentifierValue
IUPAC Name 4-(3-methylphenyl)-1,3-thiazol-2-amine[5]
Synonyms 4-m-Tolyl thiazol-2-ylamine, 2-Thiazolamine, 4-(3-methylphenyl)-[5]
CAS Number 5330-67-6[5]
Molecular Formula C₁₀H₁₀N₂S[5]
Molecular Weight 190.26 g/mol [5]
Canonical SMILES CC1=CC=CC(=C1)C2=CSC(=N2)N[5]
InChI Key RIUUKEZVLWNMFF-UHFFFAOYSA-N[5]
Physical Properties
PropertyValue
Appearance Solid, powder or crystals. Color can range from white to yellow or light orange.[6]
Boiling Point 362.9°C at 760 mmHg[5]
Density 1.219 g/cm³[5]
Flash Point 173.3°C[5]
Exact Mass 190.05600[5]

Note: Melting point data for the specific meta-isomer (CAS 5330-67-6) is not consistently reported across public sources. The related ortho-isomer (CAS 5330-79-0) has a reported melting point of 81-82 °C[7], while the para-isomer (CAS 2103-91-5) melts in the range of 132-139.5 °C.[8][9][10]

Spectral Properties

  • ¹H NMR: The spectrum would show signals for the aromatic protons of the m-tolyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the thiazole ring proton, a singlet for the methyl group protons (around δ 2.3-2.4 ppm), and a broad singlet for the amino (-NH₂) protons which may vary in chemical shift and can exchange with D₂O.[11][12] For the related compound 4-(p-tolyl)thiazol-2-amine, the following peaks were reported (500 MHz, CDCl₃): δ 7.66 (d, 2H), 7.18 (d, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 3H - note: this appears to be an error in the source, likely should be 3H).[11]

  • ¹³C NMR: Signals would be present for the carbons of the tolyl ring, the thiazole ring, and the methyl group. Carbons attached directly to the nitrogen atom typically appear in the 10-65 ppm region.[12]

  • IR Spectroscopy: The spectrum would feature characteristic N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹.[12] Aromatic C-H and C=C stretching vibrations would also be visible.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (190.05600 Da).[5]

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[13] The following is a general protocol adapted for this compound based on procedures for similar compounds.[11][13]

Objective: To synthesize this compound by reacting 2-bromo-1-(m-tolyl)ethanone with thiourea.

Materials:

  • 2-bromo-1-(m-tolyl)ethanone

  • Thiourea

  • Ethanol (95% or absolute)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) or another suitable base

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(m-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.[11][13] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the concentrated mixture, which may cause a precipitate to form.

  • Basify the solution by adding a small amount of saturated aqueous Na₂CO₃ to neutralize the hydrobromide salt formed during the reaction.[11]

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the precipitate with hot water to remove any unreacted thiourea and inorganic salts.

  • Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization Protocols

Objective: To confirm the identity and purity of the synthesized product.

Methodologies:

  • Melting Point Determination: A small sample of the dried product is placed in a capillary tube and its melting range is determined using a standard melting point apparatus. A sharp melting range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and ¹H and ¹³C NMR spectra are acquired. The resulting spectra are analyzed to confirm that the chemical shifts, integration, and coupling patterns match the expected structure of this compound.

  • Infrared (IR) Spectroscopy: An IR spectrum of the solid product is obtained using a method like KBr pellet or Attenuated Total Reflectance (ATR). The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present (e.g., N-H, C-H aromatic, C=N).

  • Mass Spectrometry (MS): The molecular weight of the compound is confirmed by analyzing a sample using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) can be used to find the molecular ion peak [M+H]⁺.

Visualized Workflows and Relationships

General Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification & Isolation cluster_product Final Product cluster_analysis Characterization start1 2-bromo-1-(m-tolyl)ethanone reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start1->reaction start2 Thiourea start2->reaction workup Workup (Neutralization, Filtration) reaction->workup Crude Product purification Recrystallization workup->purification product This compound purification->product Pure Product analysis Spectroscopic Analysis product->analysis nmr NMR ('H, 'C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship in Drug Discovery

This compound is primarily a building block. Its role in a typical drug discovery pipeline is outlined below.

Drug_Discovery_Flow A This compound (Building Block) B Chemical Derivatization (e.g., Acylation, Alkylation) A->B C Library of Novel Thiazole Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Role of this compound as a scaffold in a drug discovery process.

References

A Technical Guide to Novel Synthesis Methods for 4-Aryl-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The persistent interest in this heterocyclic motif continually drives the development of innovative and efficient synthetic methodologies. This guide provides an in-depth overview of modern, novel synthetic routes to 4-aryl-2-aminothiazoles, moving beyond the classical Hantzsch synthesis to explore greener, more efficient, and versatile approaches.

The Classical Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is the traditional and most well-known method for the preparation of thiazole derivatives.[1] It involves the cyclocondensation of an α-haloketone with a thiourea. While effective, this method often suffers from drawbacks such as the use of lachrymatory and toxic α-haloketones, which can be unstable and difficult to handle.[2]

Hantzsch_Synthesis cluster_reactants Reactants alpha_haloketone α-Haloketone (Ar-CO-CH₂-X) product 4-Aryl-2-aminothiazole alpha_haloketone->product Cyclocondensation thiourea Thiourea (H₂N-CS-NH₂) thiourea->product

Novel One-Pot Synthetic Strategies

To circumvent the limitations of the Hantzsch synthesis, several one-pot methodologies have been developed. These approaches avoid the pre-synthesis and isolation of hazardous intermediates, thereby improving safety, efficiency, and atom economy.

Microwave-Assisted One-Pot Synthesis from Aromatic Ketones

A highly efficient, green, and rapid one-pot protocol utilizes microwave irradiation to synthesize 4-aryl-2-aminothiazoles from aromatic ketones, N-Bromosuccinimide (NBS), and thioureas.[3][4] This method proceeds via the in-situ generation of the α-bromo ketone. The use of a green solvent system, such as polyethylene glycol (PEG)-400 and water, further enhances the environmental friendliness of this approach.[3][4]

Microwave_Synthesis_Workflow Reactants Aromatic Ketone + Thiourea + NBS Solvent PEG-400 / Water Reactants->Solvent Suspend Microwave Microwave Irradiation (80-85 °C, 28-32 min) Solvent->Microwave Irradiate Workup Cooling & Precipitation in Ice Water Microwave->Workup Process Product 4-Aryl-2-aminothiazole Workup->Product Isolate

Experimental Protocol:

A mixture of the aromatic ketone (5 mmol), thiourea (5 mmol), and N-Bromosuccinimide (5.5 mmol) is prepared in a vessel containing a mixture of PEG-400 and water.[4] The mixture is then subjected to microwave irradiation at 300 W, maintaining a temperature of 80-85 °C for 28-32 minutes.[3][4] After completion of the reaction, confirmed by thin-layer chromatography, the reaction mixture is cooled to room temperature and poured into crushed ice. The resulting solid precipitate is filtered, washed with water, and dried to yield the pure 4-aryl-2-aminothiazole.

Data Presentation:

EntryAryl Group (from Ketone)R' on ThioureaTime (min)Yield (%)Ref
1PhenylH3088[4]
24-BromophenylH2888[4]
34-FluorophenylH3289[4]
44-NitrophenylH3385[4]
5Phenyl2-Chlorophenyl3187[4]
64-Chlorophenyl4-Fluorophenyl3186[4]
One-Pot Synthesis from Styrenes via In-Situ Halogenation

Another innovative one-pot approach involves the synthesis of 4-aryl-2-aminothiazoles directly from styrenes and thioureas.[5][6] This method utilizes tribromoisocyanuric acid (TBCA) as a key reagent that facilitates both the co-bromination and oxidation of the styrene to form a phenacyl bromide intermediate in situ.[5] This intermediate then readily undergoes the classical Hantzsch cyclization with thiourea.

Experimental Protocol:

To a solution of styrene (1 mmol) in a mixture of acetonitrile and water (1:1), tribromoisocyanuric acid (TBCA) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time to ensure the complete formation of the phenacyl bromide intermediate. Subsequently, thiourea (1.2 mmol) is added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC). The product is then isolated by simple filtration or extraction. Yields for this method are reported to be in the range of 48-70%.[5]

Advanced Catalytic and Energy-Enhanced Methods

Recent advancements have focused on the use of novel catalysts and alternative energy sources to further improve the synthesis of 4-aryl-2-aminothiazoles, often under milder and more sustainable conditions.

Heterogeneous Catalysis with Copper Silicate

The use of a reusable heterogeneous catalyst like copper silicate offers significant advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process.[3] This method follows the traditional Hantzsch pathway but replaces soluble catalysts with a solid, easily separable one.

Copper_Silicate_Catalysis Start Phenacyl Bromide + Thiourea + Copper Silicate (10 mol%) Solvent Ethanol Start->Solvent Add to Reaction Reflux at 78°C Solvent->Reaction Filtration Filter to remove Copper Silicate Catalyst Reaction->Filtration After completion Precipitation Pour filtrate over crushed ice Filtration->Precipitation Catalyst_Recycle Catalyst can be washed and reused Filtration->Catalyst_Recycle Product 4-Aryl-2-aminothiazole Precipitation->Product

Experimental Protocol:

In a round-bottom flask, phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%) are added to ethanol (5 ml).[3] The reaction mixture is refluxed at 78 °C, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to isolate the catalyst. The filtrate is then poured over crushed ice to precipitate the solid product, which is collected by filtration.[3]

Data Presentation:

EntrySubstituent on Phenacyl BromideTime (h)Yield (%)Ref
1H2.095[3]
24-Br1.596[3]
34-Cl1.594[3]
44-NO₂2.590[3]
54-CH₃2.092[3]
Ultrasound-Promoted Synthesis from Enaminones

Sonochemistry offers a powerful tool for accelerating reactions and enabling unique chemical transformations. An ultrasound-promoted synthesis of 4-aryl-2-aminothiazoles has been developed from enaminones and ammonium thiocyanate.[7] This method is notable for its tunable selectivity; under ultrasound irradiation at room temperature, α-thiocyanoketones are formed, while further heating of the reaction vessel leads to the desired 4-aryl-2-aminothiazoles.[7]

Experimental Protocol:

A mixture of the enaminone and ammonium thiocyanate in a suitable solvent is subjected to ultrasound irradiation at room temperature. After the initial formation of the α-thiocyanoketone intermediate, the reaction vessel is heated to induce cyclization to the 4-aryl-2-aminothiazole. The product is then isolated and purified using standard techniques.

Visible-Light-Driven Synthesis from Vinyl Azides

Photocatalysis represents a green and sustainable approach to organic synthesis, harnessing the energy of visible light to drive chemical reactions under mild conditions. A novel method for the synthesis of 4-aryl-2-aminothiazoles from vinyl azides and ammonium thiocyanate has been developed using a copper-based photocatalyst activated by blue LED irradiation. The reaction proceeds through the in-situ formation of a Cu(I) complex that facilitates the denitrogenative coupling and subsequent cyclization.

Experimental Protocol:

In a reaction vessel, the vinyl azide (0.1 mmol), ammonium thiocyanate (0.2 mmol), and a copper(II) acetate catalyst (5 mol%) are dissolved in acetonitrile (1.0 mL) under an argon atmosphere. The mixture is then irradiated with 5W blue LEDs at room temperature for 20 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to afford the 4-alkyl/aryl-2-aminothiazole.

Data Presentation:

EntryAryl Group on Vinyl AzideYield (%)
1Phenyl95
24-Methylphenyl92
34-Methoxyphenyl88
44-Chlorophenyl96
52-Naphthyl85

Conclusion

The synthesis of 4-aryl-2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. The novel methods presented in this guide offer substantial improvements in terms of efficiency, safety, and environmental impact. One-pot syntheses, microwave and ultrasound-assisted reactions, and visible-light photocatalysis provide researchers in drug discovery and development with a powerful and versatile toolkit for accessing this important class of heterocyclic compounds. The choice of method will depend on the specific substrate, desired scale, and available equipment, but the overarching trend is towards more sustainable and efficient chemical synthesis.

References

Predicted Biological Activity of Tolyl-Substituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] This privileged structure is present in numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs, including antibacterial agents and H2 blockers.[1][3] Thiazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and antioxidant properties.[3][4][5][6]

The introduction of a tolyl (methylphenyl) group to the thiazole core can significantly modulate its biological activity. The tolyl group's electronic and steric properties can influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This technical guide provides a comprehensive overview of the predicted and observed biological activities of tolyl-substituted thiazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and drug development efforts.

Anticancer Activity

Tolyl-substituted thiazole derivatives have emerged as a promising class of compounds in oncology research. They exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[5][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various tolyl-thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Compound ClassCell LineIC₅₀ (µM)Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamidesSKNMC (Neuroblastoma)10.8 ± 0.08[3]
Hep-G2 (Hepatocarcinoma)11.6 ± 0.12 (for meta-chloro derivative)[3]
MCF-7 (Breast Cancer)Generally resistant[3]
(Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[5]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast Cancer)2.57 ± 0.16[8]
HepG2 (Hepatocarcinoma)7.26 ± 0.44[8]
Mechanism of Action

The anticancer effects of tolyl-thiazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. Key mechanisms include:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death. This can occur through the intrinsic pathway, involving mitochondrial depolarization and activation of caspases, such as caspase-3.[3][9]

  • Enzyme Inhibition: These compounds can act as inhibitors for enzymes crucial to cancer cell survival and proliferation. For instance, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[8] Others have been investigated as inhibitors of Pin1, an enzyme overexpressed in many cancers that regulates numerous oncoproteins.[10]

ext_signal Tolyl-Thiazole Derivative receptor VEGFR-2 / EGFR ext_signal->receptor Inhibits caspase3 Caspase-3 Activation ext_signal->caspase3 Induces cell_cycle Cell Cycle Arrest (G1/S Phase) ext_signal->cell_cycle Induces proliferation Inhibition of Cell Proliferation & Angiogenesis receptor->proliferation Blocks Signal apoptosis Apoptosis (Cell Death) caspase3->apoptosis cell_cycle->proliferation

Predicted anticancer mechanism of action pathway.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.[3][8]

  • Cell Seeding: Cancer cells (e.g., MCF-7, Hep-G2) are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The tolyl-thiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells in a series of increasing concentrations. Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Thiazole derivatives, including tolyl-substituted analogues, have demonstrated significant potential as anti-inflammatory agents.[11][12] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Quantitative Data: In Vivo Anti-inflammatory Effect

The carrageenan-induced rat paw edema model is a classic test for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a primary endpoint.

Compound ClassTime Post-CarrageenanEdema Inhibition (%)Reference
Substituted Phenyl Thiazoles (3c)3 hours44%[11][12]
Substituted Phenyl Thiazoles (3d)3 hours41%[11][12]
Mechanism of Action

Inflammation is a complex biological response often mediated by the arachidonic acid pathway.[13][14] Tolyl-thiazole derivatives are predicted to exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14] Some derivatives may also inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, another key inflammatory mediator.[15]

membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A2 cox COX Enzymes aa->cox lox LOX Enzymes aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation compound Tolyl-Thiazole Derivative compound->cox Inhibits compound->lox Inhibits

Arachidonic acid pathway and thiazole inhibition.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the efficacy of compounds in reducing acute inflammation.[11][12]

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compounds) and are typically fasted overnight before the experiment.

  • Compound Administration: The test tolyl-thiazole derivatives are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., Nimesulide, Indomethacin), and the control group receives the vehicle.

  • Inflammation Induction: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (0-hour reading) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The volume of edema is calculated as the difference between the paw volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the test group.

Antimicrobial Activity

The thiazole scaffold is integral to many antimicrobial agents, and tolyl-substituted derivatives continue this trend, showing activity against a range of bacterial and fungal pathogens.[16][17]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
2-(2-pyrazolin-1-yl)-thiazolesS. aureus8 - 16[18]
E. coli8 - 16[18]
C. albicans32[18]
Bithiazole DerivativesS. typhimurium0.49[16]
A. nigerPromising activity[16]
Thiazole-based Schiff basesE. coli14.40 ± 0.04 mm (Inhibition Zone)[17]
S. aureus15.00 ± 0.01 mm (Inhibition Zone)[17]
Experimental Protocol: Broth Microdilution Method (MIC Determination)

This method is a standardized technique for determining the MIC of an antimicrobial agent.

start Start prep_compound Prepare Serial Dilutions of Tolyl-Thiazole Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum dispense Dispense Dilutions and Inoculum into 96-Well Plate prep_compound->dispense prep_inoculum->dispense incubate Incubate Plate (e.g., 37°C for 24h) dispense->incubate read Visually Inspect for Turbidity (Microbial Growth) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine end End determine->end

Workflow for MIC determination by broth microdilution.
  • Preparation of Dilutions: A two-fold serial dilution of the tolyl-thiazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and adjusted to a specific concentration, typically around 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

Tolyl-substituted thiazole derivatives represent a versatile and highly promising class of compounds for drug discovery. The available data strongly indicate their potential as anticancer, anti-inflammatory, and antimicrobial agents. The tolyl moiety plays a crucial role in modulating the pharmacological profile of the thiazole core, influencing target binding and overall efficacy.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the tolyl group's position (ortho, meta, para) and the substitution patterns on both the thiazole and other appended rings is necessary to optimize potency and selectivity.[7]

  • Mechanism of Action Elucidation: While several potential targets have been identified (e.g., VEGFR-2, COX, LOX), further studies are needed to confirm the precise molecular mechanisms and identify novel biological targets.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to evaluate their drug-like properties and potential for clinical development.

  • Synergistic Studies: Investigating the combination of these derivatives with existing drugs could reveal synergistic effects, potentially leading to more effective treatment strategies and overcoming drug resistance.[19]

By leveraging the foundational knowledge outlined in this guide, researchers can continue to explore and develop tolyl-substituted thiazole derivatives into next-generation therapeutic agents.ole derivatives into next-generation therapeutic agents.

References

In Silico Prediction of 4-m-Tolyl-thiazol-2-ylamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-m-Tolyl-thiazol-2-ylamine, a novel thiazole derivative. The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] This document outlines a systematic computational workflow, encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Detailed experimental protocols for these key in silico methodologies are provided to ensure procedural rigor. Furthermore, this guide presents illustrative data in structured tables and visualizes complex workflows and signaling pathways using the Graphviz DOT language, adhering to best practices for data presentation and visualization in computational drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic applications.

Introduction to this compound and In Silico Bioactivity Prediction

The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The substitution of a meta-tolyl group at the 4-position of the thiazole ring presents a unique chemical entity whose biological activities have not been extensively characterized.

In silico drug discovery methods provide a rapid and cost-effective approach to predict the bioactivity of novel compounds, thereby prioritizing resources for subsequent in vitro and in vivo testing.[3][5] By leveraging computational models, it is possible to hypothesize potential biological targets, evaluate binding affinities, and predict pharmacokinetic and toxicological profiles. This guide details a systematic in silico workflow to elucidate the potential therapeutic applications of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The computational workflow for predicting the bioactivity of this compound is a multi-step process. It begins with the preparation of the ligand structure and proceeds through target prediction, detailed interaction analysis, and the evaluation of drug-like properties.

in_silico_workflow cluster_ligand_prep Ligand Preparation cluster_target_id Target Identification cluster_interaction_analysis Interaction & Activity Analysis cluster_admet Pharmacokinetic & Toxicity Profiling cluster_output Output & Hypothesis ligand_prep 3D Structure Generation & Energy Minimization of This compound target_fishing Ligand-Based Target Prediction (e.g., SwissTargetPrediction) ligand_prep->target_fishing inverse_docking Structure-Based Target Prediction (Inverse Docking) ligand_prep->inverse_docking admet_prediction ADMET Prediction ligand_prep->admet_prediction molecular_docking Molecular Docking target_fishing->molecular_docking inverse_docking->molecular_docking qsar QSAR Modeling molecular_docking->qsar pharmacophore Pharmacophore Modeling molecular_docking->pharmacophore hypothesis Bioactivity Hypothesis & Prioritization for Experimental Validation qsar->hypothesis pharmacophore->hypothesis admet_prediction->hypothesis CDK2_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Proliferation Cell Proliferation G1_S_Transition->Proliferation Inhibitor This compound Inhibitor->CDK2 ERa_pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Dimerization Dimerization ERa->Dimerization HSP90 HSP90 HSP90->ERa Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) Nuclear_Translocation->ERE binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Antagonist This compound Antagonist->ERa TopoII_pathway TopoII Topoisomerase II Cleavage_Complex Cleavable Complex (DNA Double-Strand Break) TopoII->Cleavage_Complex DNA Supercoiled DNA DNA->TopoII binds Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage Apoptosis Apoptosis Cleavage_Complex->Apoptosis Religation DNA Religation Strand_Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor This compound Inhibitor->Cleavage_Complex stabilizes FabI_pathway Acetyl_CoA Acetyl-CoA FAS_Elongation Fatty Acid Elongation Cycle (FAS II) Acetyl_CoA->FAS_Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_Elongation Enoyl_ACP trans-2-Enoyl-ACP FAS_Elongation->Enoyl_ACP FabI Enoyl-ACP Reductase (FabI) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP FabI->Acyl_ACP Acyl_ACP->FAS_Elongation next cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane Cell_Death Bacterial Cell Death Membrane->Cell_Death disruption leads to Inhibitor This compound Inhibitor->FabI

References

Preliminary Anticancer Evaluation of Novel Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer evaluation of novel thiazole compounds. It includes a summary of their cytotoxic activities, detailed experimental protocols for key in vitro assays, and an exploration of the signaling pathways commonly modulated by these compounds.

Introduction to Thiazole Compounds in Oncology

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer effects.[1] These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes like tubulin polymerization.[1] The presence of the thiazole moiety is a feature of several clinically approved anticancer drugs, highlighting its importance in the development of new cancer therapies.

Data Presentation: Cytotoxicity of Novel Thiazole Derivatives

The in vitro cytotoxic activity of novel thiazole compounds is a critical first step in their evaluation as potential anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. The following tables summarize the IC50 values of various recently developed thiazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of Thiazole Derivatives Against Breast and Liver Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)Reference
Compound 4a 12.7 ± 0.776.69 ± 0.41[2]
Compound 4b 31.5 ± 1.9151.7 ± 3.13[2]
Compound 4c 2.57 ± 0.167.26 ± 0.44[2]
Compound 5 28.0 ± 1.6926.8 ± 1.62[2]
Staurosporine (Standard) 6.77 ± 0.418.4 ± 0.51[2]

Table 2: Cytotoxic Activity (IC50, µM) of Thiazole-Naphthalene Derivatives Against Breast and Lung Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)Reference
Compound 5b 0.48 ± 0.030.97 ± 0.13[3]
Colchicine (Standard) --[3]

Table 3: Cytotoxic Activity (IC50, µM) of Thiazolyl-Pyrazoline Derivatives Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Compound/DerivativeA549H441NCI-H1650 (EGFR mutant)NCI-H1975 (EGFR mutant)Reference
Compound 10b 4.24.85.76.2[4]
Compound 10d 2.93.83.54.4[4]
Gefitinib (Standard) -->50>50[4]

Table 4: Cytotoxic Activity (IC50, µg/mL) of Thiazole Derivatives Against Osteosarcoma Cell Line

Compound/DerivativeSaOS-2 (Osteosarcoma)Reference
Compound 4b 0.214 ± 0.009[5]
Compound 4d 0.212 ± 0.006[5]
Compound 4i 0.190 ± 0.045[5]

Table 5: Cytotoxic Activity (IC50, µg/mL) of Thiazole Derivatives Against Lung Adenocarcinoma and Glioma Cell Lines

Compound/DerivativeA549 (Lung)C6 (Glioma)Reference
Compound 3 21.00 ± 1.1522.00 ± 3.00[6]
Compound 4 >50018.50 ± 4.95[6]
Compound 8 41.33 ± 1.1542.67 ± 2.08[6]
Cisplatin (Standard) 13.50 ± 2.1224.33 ± 0.58[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable and reproducible evaluation of novel anticancer compounds. This section provides step-by-step methodologies for the key in vitro assays used to assess the anticancer potential of thiazole derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the thiazole compound at the desired concentrations for a specified time.

  • Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the thiazole compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiazole compounds on the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro anticancer evaluation of novel thiazole compounds.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Anticancer Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Interpretation Synthesis Novel Thiazole Compound Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis MTT_Assay->Western_Blot Data_Analysis IC50 Determination & Statistical Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: General workflow for the preliminary anticancer evaluation of novel thiazole compounds.

Signaling Pathways

Novel thiazole compounds often exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 pathways are common targets.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[7] Some thiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[7][8]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Novel Thiazole Compound Thiazole->PI3K inhibits Thiazole->Akt inhibits Thiazole->Apoptosis promotes G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates Thiazole Novel Thiazole Compound Thiazole->VEGFR2 inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) ERK->Angiogenesis

References

Structure Elucidation of 4-m-Tolyl-thiazol-2-ylamine and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural elucidation of 4-m-Tolyl-thiazol-2-ylamine and its analogues. It covers synthetic methodologies, detailed experimental protocols for key analytical techniques, and an exploration of the biological pathways these compounds are known to modulate.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The 4-aryl-thiazol-2-ylamine scaffold, in particular, serves as a versatile pharmacophore. The precise substitution pattern on the aryl ring can significantly influence the biological activity, making detailed structural characterization paramount for structure-activity relationship (SAR) studies. This guide focuses on the meta-tolyl analogue, this compound, and provides a framework for the structural analysis of this class of compounds.

Synthesis

The most common and efficient method for the synthesis of 4-aryl-thiazol-2-ylamines is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.

General Synthesis of 4-Aryl-thiazol-2-ylamines

The synthesis of this compound is achieved by the reaction of 2-bromo-1-(m-tolyl)ethanone with thiourea.

Reaction Scheme:

A detailed experimental protocol for a similar analogue, 4-(p-tolyl)thiazol-2-amine, is provided below, which can be adapted for the synthesis of the m-tolyl isomer by using the corresponding 2-bromo-1-(m-tolyl)ethanone.

Data Presentation: Spectroscopic and Crystallographic Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic-H7.5 - 7.1m-Ar-H
Thiazole-H~6.7s-Thiazole C5-H
Amine-H~5.3br s--NH₂
Methyl-H~2.4s--CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C=N~168Thiazole C2
C-Ar (Thiazole)~150Thiazole C4
Aromatic-C138 - 125Ar-C
C-H (Thiazole)~102Thiazole C5
Methyl-C~21-CH₃

Table 2: Mass Spectrometry Data for 4-(p-tolyl)thiazol-2-amine

Parameter Value
Molecular FormulaC₁₀H₁₀N₂S
Molecular Weight190.26 g/mol
Exact Mass190.0565
m/z (M+)190
Major Fragments (m/z)147, 148

Table 3: Crystallographic Data for a Related Thiazole Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.886 (2)
b (Å)9.576 (3)
c (Å)13.531 (4)
α (°)86.590 (9)
β (°)81.657 (7)
γ (°)85.926 (8)
Volume (ų)1007.2 (5)
Z2

Experimental Protocols

Synthesis of 4-(p-tolyl)thiazol-2-amine (Adaptable for m-tolyl isomer)
  • Reaction Setup: A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is placed in a round-bottom flask equipped with a reflux condenser.[1]

  • Reflux: The reaction mixture is heated at reflux for 60 minutes.[1]

  • Work-up: The solution is then concentrated under reduced pressure. Water (50 mL) and a saturated aqueous solution of Na₂CO₃ (1.0 mL) are added to the residue.[1]

  • Isolation: The resulting precipitate is collected by filtration and washed with hot water.[1]

  • Purification: The solid is dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

  • Spectral Analysis: Chemical shifts are referenced to the residual solvent peak. The multiplicity, coupling constants, and integration of signals in the ¹H NMR spectrum are analyzed. 2D NMR spectra (COSY, HSQC, HMBC) are used to establish the connectivity of protons and carbons to elucidate the complete structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and their mass-to-charge ratios (m/z) are measured.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺). High-resolution mass spectrometry can be used to determine the elemental composition.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at different crystal orientations, typically at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Hantzsch Thiazole Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purity & Connectivity MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight XRAY X-ray Crystallography Purification->XRAY 3D Structure Elucidation Final Structure Confirmation NMR->Elucidation MS->Elucidation XRAY->Elucidation

Caption: Workflow for the synthesis and structural elucidation of 4-aryl-thiazol-2-ylamines.

Anticancer Signaling Pathway: PI3K/Akt/mTOR Inhibition

Thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival and is often dysregulated in cancer.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Thiazole 4-Aryl-thiazol-2-ylamine Analogue Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole analogues.

Antimicrobial Signaling Pathway: Bacterial DNA Gyrase Inhibition

The antimicrobial activity of many thiazole derivatives is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication enables Thiazole 4-Aryl-thiazol-2-ylamine Analogue Thiazole->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by thiazole analogues.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are paramount, influencing everything from initial bioassay results to formulation and in vivo performance. This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-m-Tolyl-thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines the standard, industry-accepted experimental protocols for determining these critical parameters. Detailed methodologies for kinetic and thermodynamic solubility assessment, as well as forced degradation and long-term stability studies as per ICH guidelines, are presented. This guide is intended to equip researchers with the necessary knowledge to thoroughly characterize this compound, enabling data-driven decisions in the drug discovery and development process.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold that is present in numerous FDA-approved drugs and is of significant interest in medicinal chemistry due to its wide range of biological activities. The successful development of any new chemical entity, including this compound, is contingent upon a thorough understanding of its physicochemical properties. Solubility and stability are foundational to a compound's druggability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Early and accurate assessment of these characteristics is essential to de-risk projects and guide lead optimization efforts.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not widely published, some basic physicochemical properties have been reported by chemical suppliers. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂SAlfa Chemistry[1]
Molecular Weight 190.26 g/mol Alfa Chemistry[1]
CAS Number 5330-67-6Alfa Chemistry[1]
Boiling Point 362.9°C at 760 mmHgAlfa Chemistry[1]
Density 1.219 g/cm³Alfa Chemistry[1]

Solubility Studies: Unveiling the Dissolution Behavior

Aqueous solubility is a critical factor for drug absorption and bioavailability. In drug discovery, two types of solubility are typically measured: kinetic and thermodynamic solubility.

  • Kinetic Solubility is the concentration of a compound at the moment a precipitate first forms when a solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput measurement that mimics the conditions of many in vitro biological assays.[2][3][4]

  • Thermodynamic Solubility is the saturation concentration of a compound in a specific solvent system at equilibrium. This is considered the "true" solubility and is crucial for pre-formulation and formulation development.[5][6][7]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the kinetic and thermodynamic solubility of a compound like this compound.

This high-throughput method is used for early-stage screening of compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader capable of measuring turbidity (nephelometer)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the PBS buffer.

  • Perform serial dilutions to create a range of concentrations.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with shaking.[8][9]

  • Measure the light scattering or turbidity in each well using a nephelometer.[8]

  • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS at various pH values) and other relevant solvents (e.g., simulated gastric and intestinal fluids)

  • Glass vials

  • Orbital shaker/incubator

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • After incubation, allow the samples to stand for a short period to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[6][10]

Summary of Typical Solvents for Solubility Testing
Solvent SystemRationale
Phosphate-Buffered Saline (PBS), pH 7.4 Simulates physiological pH.
Simulated Gastric Fluid (SGF), pH ~1.2 Assesses solubility in the stomach.
Simulated Intestinal Fluid (SIF), pH ~6.8 Assesses solubility in the small intestine.
Water Basic aqueous solubility.
Organic Co-solvents (e.g., Ethanol, PEG 400) Investigates potential for formulation development.

Visualization of the Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis start Add excess solid compound to solvent in a vial shake Seal and shake at constant temperature for 24-48h start->shake settle Allow undissolved solid to settle shake->settle filter Filter supernatant settle->filter Equilibration hplc Quantify concentration by HPLC-UV filter->hplc result Determine Thermodynamic Solubility (mg/mL or µM) hplc->result G cluster_stress Stress Conditions cluster_outcomes Outcomes compound This compound (Solid and in Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) compound->base oxidation Oxidation (e.g., 3% H₂O₂) compound->oxidation thermal Thermal (e.g., 70°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo analysis Analyze samples at various time points by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability-Indicating Analytical Method analysis->method products Characterize Degradation Products pathways->products

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Hantzsch Synthesis of 4-(m-Tolyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the construction of thiazole rings.[1][2] This method typically involves the condensation of an α-haloketone with a thioamide.[3][4] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6]

This document provides a detailed, two-part protocol for the synthesis of 4-(m-tolyl)thiazol-2-ylamine. The first part describes the preparation of the requisite α-bromoketone intermediate, 2-bromo-1-(m-tolyl)ethanone, from 1-(m-tolyl)ethanone. The second part details the subsequent cyclocondensation reaction with thiourea to yield the final product.

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

  • α-Bromination: Formation of the α-haloketone from the corresponding aryl ketone.

  • Hantzsch Cyclization: Reaction of the α-haloketone with thiourea to form the 2-aminothiazole ring.

Overall_Scheme R1 1-(m-tolyl)ethanone S1 Step A: α-Bromination R1->S1 R2 Bromine (Br₂) R2->S1 R3 Thiourea S2 Step B: Hantzsch Synthesis R3->S2 I1 2-Bromo-1-(m-tolyl)ethanone I1->S2 P1 4-(m-Tolyl)thiazol-2-ylamine S1->I1 S2->P1

Caption: Overall synthetic route for 4-(m-Tolyl)thiazol-2-ylamine.

Data Presentation

The following table summarizes the key reagents, their quantities, and expected outcomes for the synthesis.

Step Reagent MW ( g/mol ) Equivalents Amount Solvent/Volume
A: α-Bromination 1-(m-tolyl)ethanone134.181.05.00 g (37.3 mmol)Glacial Acetic Acid / 40 mL
Bromine (Br₂)159.811.051.95 mL (6.26 g, 39.1 mmol)-
B: Hantzsch Synthesis 2-Bromo-1-(m-tolyl)ethanone213.071.07.94 g (37.3 mmol)95% Ethanol / 60 mL
Thiourea76.121.13.14 g (41.2 mmol)-
Product 4-(m-Tolyl)thiazol-2-ylamine 190.26 -Expected Yield: ~85-95% -
Physical Properties Appearance: Off-white to pale yellow solidMolecular Formula: C₁₀H₁₀N₂S[7]Melting Point: ~130-140 °C (estimated)

Experimental Protocols

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • α-haloketones are lachrymatory (tear-inducing) and skin irritants. Avoid inhalation and skin contact.

  • Use appropriate glassware and ensure all joints are properly sealed.

Part A: Synthesis of 2-Bromo-1-(m-tolyl)ethanone

This procedure is based on the general method for the direct α-halogenation of aryl ketones.[8]

Materials and Equipment:

  • 1-(m-tolyl)ethanone (m-methylacetophenone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice water

  • Sodium bisulfite solution (5% w/v)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Set up a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

  • Add 1-(m-tolyl)ethanone (1.0 eq, 37.3 mmol, 5.00 g) and glacial acetic acid (40 mL) to the flask. Stir the solution until the ketone is fully dissolved and cool it to 0-5 °C.

  • Slowly add bromine (1.05 eq, 39.1 mmol, 1.95 mL) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. The red-brown color of bromine should gradually disappear.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring.

  • If any residual bromine color persists, add 5% sodium bisulfite solution dropwise until the solution becomes colorless.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-bromo-1-(m-tolyl)ethanone, is typically a pale yellow oil or low-melting solid and can often be used in the next step without further purification.

Part B: Hantzsch Synthesis of 4-(m-Tolyl)thiazol-2-ylamine

This protocol is adapted from established procedures for analogous compounds.[3][9]

Materials and Equipment:

  • 2-Bromo-1-(m-tolyl)ethanone (from Part A)

  • Thiourea

  • Ethanol (95%)

  • Sodium carbonate (Na₂CO₃) solution (5% or saturated)

  • Deionized water

  • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer with heating plate, Büchner funnel and flask.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the crude 2-bromo-1-(m-tolyl)ethanone (1.0 eq, ~37.3 mmol) and 95% ethanol (60 mL).

  • Add thiourea (1.1 eq, 41.2 mmol, 3.14 g) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 60-90 minutes.[9] A precipitate of the hydrobromide salt of the product may form during the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 250 mL of cold water.

  • Slowly add a 5% sodium carbonate solution while stirring until the mixture is alkaline (pH ~8-9). This neutralizes the hydrobromic acid formed and precipitates the free amine product.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Dry the collected solid in a vacuum oven at 50-60 °C to yield the crude 4-(m-tolyl)thiazol-2-ylamine.

  • For further purification, the crude product can be recrystallized from hot ethanol.

Visualizations

Experimental Workflow Diagram

Workflow start Start: 1-(m-tolyl)ethanone & Thiourea bromination Step A: α-Bromination - Add Br₂ in Acetic Acid - Stir at RT, 2-3h start->bromination extraction Work-up A - Quench in H₂O - Extract with Ether - Dry & Evaporate bromination->extraction intermediate Intermediate: 2-Bromo-1-(m-tolyl)ethanone extraction->intermediate cyclization Step B: Hantzsch Cyclization - Add Thiourea - Reflux in EtOH, 1-1.5h intermediate->cyclization precipitation Work-up B - Cool to RT - Pour into H₂O - Add Na₂CO₃ solution cyclization->precipitation filtration Isolation - Vacuum Filtration - Wash with H₂O precipitation->filtration purification Purification - Dry in Vacuum Oven - Recrystallize (Optional) filtration->purification product Final Product: 4-(m-Tolyl)thiazol-2-ylamine purification->product analysis Characterization (NMR, IR, MS, MP) product->analysis

Caption: Experimental workflow for the synthesis of 4-(m-Tolyl)thiazol-2-ylamine.

Reaction Mechanism Diagram

The Hantzsch synthesis proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration.[3][10]

Mechanism reactants α-Bromoketone + Thiourea intermediate1 S-Alkylation Intermediate (via SN2) reactants->intermediate1 1. Nucleophilic Attack intermediate2 Cyclic Hemiaminal (Intramolecular Attack) intermediate1->intermediate2 2. Cyclization product 2-Aminothiazole (Dehydration) intermediate2->product 3. -H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for the Purification of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and practical guidance for the purification of 2-aminothiazole derivatives, a crucial step in the synthesis and development of new therapeutic agents. The protocols outlined below cover common laboratory-scale techniques, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction

2-Aminothiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements for drug development. This document offers standardized protocols and comparative data to aid researchers in achieving high-purity 2-aminothiazole derivatives.

Purification Techniques

The choice of purification technique depends on the physicochemical properties of the 2-aminothiazole derivative, the nature of the impurities, and the desired scale of purification.

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and impurities in a suitable solvent or solvent system at different temperatures.

Experimental Protocol: Recrystallization of 2-Aminothiazole

This protocol describes the purification of 2-aminothiazole by recrystallization from benzene to achieve high purity.[1]

Materials:

  • Crude 2-aminothiazole

  • Benzene (or a suitable alternative solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Dissolution: In a fume hood, dissolve the crude 2-aminothiazole in a minimal amount of hot benzene in an Erlenmeyer flask by gently heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in a cooling bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data: Recrystallization of 2-Aminothiazole Derivatives

CompoundRecrystallization SolventYield (%)Purity (%)Reference
2-AminothiazoleBenzene88.999.9[1]
2-AminothiazoleWater/Hexane96.399.9[1]
4-(4-Chlorophenyl)-N-(4-fluorophenyl)thiazol-2-amineEthanol88-[2]
Substituted 2-aminothiazolesEthanolGood to Excellent-
Column Chromatography

Column chromatography is a versatile adsorptive separation technique widely used for the purification of organic compounds.[3] Separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.

Experimental Protocol: Column Chromatography of a Representative 2-Aminothiazole Derivative

This is a general guideline and may require optimization based on the specific properties of the derivative.[3]

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (60-120 mesh)

  • Eluting solvents (e.g., hexane, ethyl acetate)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the glass column, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column. The specific gradient will depend on the polarity of the target compound and impurities.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Quantitative Data: Column Chromatography of 2-Aminothiazole Derivatives

CompoundStationary PhaseMobile Phase / GradientYield (%)PurityReference
Novel 2-aminothiazole derivativesSilica gelNot specifiedHighSpectroscopically pure
2-Aminothiazole sulfonamide derivativesSilica gel 60Not specified34-55-
4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid-(substitutedphenyl-thiazole)-amidesNot specifiedNot specified--
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from a mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Experimental Protocol: Preparative HPLC of a Novel 2-Aminothiazole Derivative (21MAT)

This protocol is adapted from a validated analytical method and can be scaled up for preparative purposes.[4]

Materials:

  • Crude 21MAT

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Orthophosphoric acid

  • Preparative HPLC system with a suitable detector

  • Preparative C18 column

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the target compound from impurities. A suitable starting point for 21MAT is a Phenomenex Luna® C18 column (50 x 4.6 mm, 5 µm) with an isocratic mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile at a flow rate of 1 mL/min. Detection is at 272 nm.[4]

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate while maintaining the linear velocity. The sample load will need to be optimized based on the column size and the resolution achieved.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the target compound's retention time.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain the purified compound.

Quantitative Data: HPLC Purification of 2-Aminothiazole Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)PurityReference
21MATPhenomenex Luna® C18 (50 x 4.6 mm, 5 µm)55% 0.1% OPA in water, 45% 0.1% OPA in acetonitrile (isocratic)1.02.16 ± 0.03≥ 97%[4]
21MATWaters Xterra RP® C18 (150 x 4.6 mm, 5 µm)85% (0.1% formic acid and 15% of 5 mM ammonium formate in 50:50 water/acetonitrile), 15% (95:5 methanol/acetonitrile) (isocratic)1.02.09 ± 0.02≥ 97%[4]

Visualizations

The following diagrams illustrate a general purification workflow and key signaling pathways targeted by bioactive 2-aminothiazole derivatives.

G General Purification Workflow for 2-Aminothiazole Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom PrepHPLC Preparative HPLC Crude->PrepHPLC Purity Purity Analysis (e.g., HPLC, NMR) Recrystallization->Purity ColumnChrom->Purity PrepHPLC->Purity Pure Pure 2-Aminothiazole Derivative Purity->Pure

Caption: General purification workflow.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Aminothiazole 2-Aminothiazole Derivative (Inhibitor) Aminothiazole->PI3K Aminothiazole->mTORC1

Caption: PI3K/Akt/mTOR pathway inhibition.

G Simplified ALK Signaling Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK binds Downstream Downstream Signaling (e.g., STAT3, PI3K/Akt) ALK->Downstream activates Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Aminothiazole 2-Aminothiazole Derivative (Inhibitor) Aminothiazole->ALK

Caption: ALK signaling pathway inhibition.

Conclusion

The successful purification of 2-aminothiazole derivatives is a critical determinant in the advancement of preclinical and clinical research. The methods described in these application notes provide a solid foundation for researchers to develop and optimize purification strategies for their specific compounds. Careful selection of the purification technique and optimization of experimental parameters are essential for obtaining high-purity materials for biological and pharmaceutical development.

References

Application Notes and Protocols for the Quantification of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-m-Tolyl-thiazol-2-ylamine is a substituted aminothiazole, a class of compounds recognized for their diverse biological activities.[1] Accurate and reliable quantification of this compound is crucial for researchers, scientists, and drug development professionals in various stages of research, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in both bulk form and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification of this compound in Bulk Drug Substance by Stability-Indicating HPLC-UV

This method is designed for the accurate quantification of this compound and to ensure that the analytical method can distinguish the intact drug from its degradation products, making it a stability-indicating method.[2][3]

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound; a wavelength of 272 nm can be considered based on similar aminothiazole structures.[4]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range and filter through a 0.22 µm syringe filter.[3]

3. Forced Degradation Studies: To establish the stability-indicating nature of the method, stress studies are conducted on the drug substance.[3][5]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After degradation, samples are diluted to a suitable concentration and analyzed to ensure the degradation peaks are well-resolved from the main analyte peak.[5]

Data Presentation:

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Validation Summary for HPLC-UV Method

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.50
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (272 nm) F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This bioanalytical method is suitable for the quantification of this compound in a complex biological matrix like human plasma, offering high sensitivity and selectivity.[1][6]

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

  • System: LC-MS/MS system.[4]

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Methanol:Acetonitrile (95:5, v/v).[1]

  • Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.[4]

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard (IS). For a similar aminothiazole, transitions like m/z 355.41 -> 152 were used.[4]

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix.

3. Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[4]

4. Calibration and Quality Control Samples:

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Data Presentation:

Table 3: Validation Summary for LC-MS/MS Method

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)1
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Precision (% CV)≤ 15% (≤ 20% for LLOQ)
Matrix EffectAcceptable
RecoveryConsistent and reproducible

Workflow Diagram:

G cluster_sample_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plasma Sample (100 µL) B Add Acetonitrile with IS (200 µL) A->B C Vortex (1 min) B->C D Centrifuge (14,000 rpm, 10 min) C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Area Ratio (Analyte/IS) H->I J Regression Analysis I->J K Calculate Concentration J->K

References

Application of 4-m-Tolyl-thiazol-2-ylamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a tolyl group at the 4-position of this scaffold, as seen in 4-m-Tolyl-thiazol-2-ylamine and its isomers, has led to the development of potent and selective therapeutic agents. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

Application Notes

The 4-Tolyl-thiazol-2-ylamine core is a versatile building block for the synthesis of compounds with a wide range of pharmacological activities.[1][2][3][4] Its derivatives have been extensively investigated for their potential as:

  • Anticancer Agents: Derivatives have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[5][6][7][8] The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and spleen tyrosine kinase (SYK), leading to apoptosis and cell cycle arrest.[5][9][10][11][12]

  • Antimicrobial Agents: The scaffold has been utilized to develop potent antibacterial and antifungal agents.[13][14][15][16] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[15] The proposed antibacterial mechanism for some derivatives involves the inhibition of enzymes like E. coli MurB, which is crucial for bacterial cell wall synthesis.[17]

  • Anti-inflammatory Agents: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[18] This suggests their potential in treating inflammatory disorders.

  • Kinase Inhibitors: The 2-aminothiazole moiety is a well-established pharmacophore for kinase inhibition.[9][10][11][12][18] By modifying the substituents on the tolyl and amine groups, researchers have developed selective inhibitors for various kinases, highlighting the tunability of this scaffold for targeted therapies.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 4-Tolyl-thiazol-2-ylamine derivatives.

Table 1: Anticancer Activity of 4-Tolyl-thiazol-2-ylamine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4cMCF-72.57 ± 0.16[5]
4cHepG27.26 ± 0.44[5]
46bA5490.16 ± 0.06[6]
46bHepG20.13 ± 0.05[6]
27HeLa1.6 ± 0.8[6]
20H12994.89[6]
20SHG-444.03[6]
4c (N-phenylthiazole derivative)SKNMC10.8 ± 0.08[7]
4d (N-phenylthiazole derivative)Hep-G211.6 ± 0.12[7]
4b (triphenylamine-linked pyridine derivative)A-5490.00803[8]
4e (triphenylamine-linked pyridine derivative)A-5490.0095[8]

Table 2: Kinase Inhibitory Activity of 4-Tolyl-thiazol-2-ylamine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
4cVEGFR-20.15[5]

Table 3: Antimicrobial Activity of 4-Tolyl-thiazol-2-ylamine Derivatives

Compound IDMicroorganismMIC (mg/mL)Reference
5xS. Typhimurium0.06 - 0.12[15]
5mS. aureus0.06[15]
5dS. aureus-[15]
7Salmonella typhimurium0.49 µg/mL[16]
13Salmonella typhimurium0.49 µg/mL[16]

Experimental Protocols

General Synthesis of 4-(p-Tolyl)thiazol-2-amine[19]

This protocol describes a common method for synthesizing the parent scaffold.

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Thiourea

  • 95% Ethanol (EtOH)

  • Water

  • Saturated aqueous Sodium Carbonate (Na2CO3)

Procedure:

  • A mixture of 2-bromo-1-(p-tolyl)ethanone (23.5 mmol) and thiourea (25.9 mmol) in 95% EtOH (33.5 mL) is heated at reflux for 60 minutes.

  • The solution is then concentrated under reduced pressure.

  • Water (50 mL) and saturated aqueous Na2CO3 (1.0 mL) are added to the concentrated solution.

  • The resulting precipitate is filtered and washed with hot water.

  • The solid is dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.

In Vitro Cytotoxicity Assessment (MTT Assay)[5][20]

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • The medium is removed, and the formazan crystals formed are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Microdilution Method)[15]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Reference antibiotic (e.g., Ampicillin, Streptomycin)

Procedure:

  • Serial two-fold dilutions of the synthesized compounds are prepared in MHB in a 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (bacteria without compound) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

anticancer_mechanism cluster_cell Cancer Cell 4-Tolyl-thiazol-2-ylamine_Derivative 4-Tolyl-thiazol-2-ylamine_Derivative VEGFR-2 VEGFR-2 4-Tolyl-thiazol-2-ylamine_Derivative->VEGFR-2 Inhibits Apoptosis_Induction Apoptosis_Induction 4-Tolyl-thiazol-2-ylamine_Derivative->Apoptosis_Induction Induces Cell_Cycle_Arrest Cell_Cycle_Arrest 4-Tolyl-thiazol-2-ylamine_Derivative->Cell_Cycle_Arrest Causes Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor_Growth_Metastasis Tumor_Growth_Metastasis Angiogenesis->Tumor_Growth_Metastasis Leads to Proliferation_Survival_Inhibition Proliferation_Survival_Inhibition Apoptosis_Induction->Proliferation_Survival_Inhibition Cell_Cycle_Arrest->Proliferation_Survival_Inhibition

Caption: Proposed anticancer mechanism of action.

antibacterial_mechanism cluster_bacteria Bacterial Cell 4-Tolyl-thiazol-2-ylamine_Derivative 4-Tolyl-thiazol-2-ylamine_Derivative MurB_Enzyme MurB_Enzyme 4-Tolyl-thiazol-2-ylamine_Derivative->MurB_Enzyme Inhibits Peptidoglycan_Synthesis Peptidoglycan_Synthesis MurB_Enzyme->Peptidoglycan_Synthesis Essential for Cell_Wall_Formation Cell_Wall_Formation Peptidoglycan_Synthesis->Cell_Wall_Formation Leads to Bacterial_Cell_Lysis Bacterial_Cell_Lysis Cell_Wall_Formation->Bacterial_Cell_Lysis Inhibition leads to

Caption: Proposed antibacterial mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 4-Tolyl-thiazol-2-ylamine Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer_Screening In Vitro Cytotoxicity (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening MIC Determination (Microdilution) Characterization->Antimicrobial_Screening Kinase_Assay Kinase Inhibition Assay Characterization->Kinase_Assay IC50_Determination IC50 Calculation Anticancer_Screening->IC50_Determination MIC_Determination MIC Value Determination Antimicrobial_Screening->MIC_Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: Drug discovery workflow.

References

Application Note: Cell-Based Assays to Determine the Cytotoxicity of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The thiazole ring is a core structure in many compounds of medicinal interest, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2][3] 4-m-Tolyl-thiazol-2-ylamine is a thiazole derivative whose cytotoxic potential is of significant interest in drug discovery and development.[4] Evaluating the effect of such compounds on cell viability and proliferation is a critical first step in preclinical assessment.[5] This document provides detailed protocols for three common cell-based assays used to quantify the cytotoxicity of this compound: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.

General Experimental Workflow The determination of cytotoxicity follows a structured workflow, beginning with cell preparation and compound treatment, followed by the application of a specific assay to measure cell health, and concluding with data analysis.

G cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis A Cell Culture (Select appropriate cell line) B Cell Seeding (Plate cells at optimal density) A->B D Incubate Cells with Compound (24h, 48h, or 72h exposure) B->D C Compound Preparation (Serial dilutions of this compound) C->D MTT MTT Assay (Metabolic Activity) D->MTT LDH LDH Assay (Membrane Integrity) D->LDH APOP Annexin V/PI Assay (Apoptosis/Necrosis) D->APOP DATA Data Acquisition (Spectrophotometer/Flow Cytometer) MTT->DATA LDH->DATA APOP->DATA RESULT Calculate IC50 / % Cytotoxicity DATA->RESULT

Caption: General workflow for assessing compound cytotoxicity.

MTT Assay: Assessment of Metabolic Viability

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.[8]

G cluster_principle MTT Assay Principle cluster_outcome Interpretation A Living Cell (Active Mitochondria) C Mitochondrial Reductase A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D E Solubilization (e.g., DMSO, SDS) D->E F Quantification (Absorbance at ~570 nm) E->F High High Absorbance ≈ High Viability F->High Low Low Absorbance ≈ Low Viability (Cytotoxicity) F->Low

Caption: Principle of the MTT cell viability assay.
Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Selected cell line(s) and appropriate complete culture medium

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[6][7] Store protected from light at 4°C.[8]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.[9]

  • Microplate reader capable of measuring absorbance at 570 nm.[9]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][9] Incubate overnight (or until cells adhere and reach ~70-80% confluency).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][9]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[6][10]

Example Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC₅₀ values indicate higher cytotoxic potency.

Cell LineTissue of OriginTreatment DurationExample IC₅₀ of this compound (µM)
A549Lung Carcinoma48 hours15.2 ± 1.8
HepG2Hepatocellular Carcinoma48 hours11.6 ± 0.9[1]
MCF-7Breast Adenocarcinoma48 hours25.4 ± 3.1
SKNMCNeuroblastoma48 hours10.8 ± 1.1[1]

Note: Data are for illustrative purposes only and should be determined experimentally.

LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis or necrosis.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of lysed cells.[13]

G cluster_principle LDH Assay Principle A Intact Cell C LDH (Released into medium) B Damaged Cell (Membrane Compromised) B->C Release E Formazan (Colored Product) C->E Catalyzes D Lactate + Tetrazolium Salt (Assay Reagent) D->E F Quantification (Absorbance at ~490 nm) E->F

Caption: Principle of the LDH cytotoxicity assay.
Protocol: LDH Release Assay

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell line(s) and appropriate culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer for positive controls)

  • Microplate reader capable of measuring absorbance at 490 nm.[14]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Seed cells at a density that will not reach 100% confluency by the end of the experiment.

  • Setup Controls: On the same plate, prepare the following controls in triplicate:[13][14]

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically 1 hour before measurement).

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[14]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of stop solution from the kit to each well.[14]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Use 680 nm as a reference wavelength to subtract background.[14]

Example Data: Percent Cytotoxicity

Cytotoxicity is calculated by comparing the LDH release from treated cells to that of the controls.

Formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity) ] * 100

Concentration of this compound (µM)Absorbance at 490 nm (Corrected)% Cytotoxicity
0 (Vehicle Control)0.1500%
10.1855.8%
50.32028.3%
100.55066.7%
250.780105%
500.765102.5%
Max Release Control0.750100%

Note: Values >100% can occur and may indicate compound interference or additional cellular effects.

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides deeper insight into the mechanism of cell death.[15] It uses two stains to differentiate between healthy, apoptotic, and necrotic cells.

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, making it accessible to labeled Annexin V.[16]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.

Cell Population Identification:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis).

G cluster_principle Annexin V / PI Staining Principle A Healthy Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) PS exposed A->B Apoptotic Stimulus D Flow Cytometry Analysis A->D C Late Apoptosis / Necrosis (Annexin V+, PI+) Membrane compromised B->C Progression B->D C->D

References

Application Note and Protocol for Assessing the Antibacterial Spectrum of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial properties.[1][2] The emergence of antibiotic-resistant bacteria necessitates the discovery and evaluation of new antimicrobial agents.[3] 4-m-Tolyl-thiazol-2-ylamine is a thiazole derivative with potential antibacterial activity. This document provides detailed protocols for determining its antibacterial spectrum, primarily through the broth microdilution method for Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay. These methods are fundamental in preclinical drug development for characterizing the potency and range of activity of a novel compound.

Data Presentation

Quantitative data from the antibacterial assays should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacteria

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive29213
Bacillus subtilisGram-positive6633
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853
Enterococcus faecalisGram-positive29212
Klebsiella pneumoniaeGram-negative700603
Reference Antibiotic 1 (e.g., Ciprofloxacin)
Staphylococcus aureusGram-positive29213
Escherichia coliGram-negative25922
Reference Antibiotic 2 (e.g., Vancomycin)
Staphylococcus aureusGram-positive29213
Enterococcus faecalisGram-positive29212

Table 2: Zone of Inhibition Diameters for this compound using the Kirby-Bauer Disk Diffusion Method

Bacterial StrainGram StainATCC NumberZone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureusGram-positive29213
Bacillus subtilisGram-positive6633
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853
Enterococcus faecalisGram-positive29212
Klebsiella pneumoniaeGram-negative700603
Reference Antibiotic 1 (e.g., Ciprofloxacin)
Staphylococcus aureusGram-positive29213
Escherichia coliGram-negative25922
Reference Antibiotic 2 (e.g., Vancomycin)
Staphylococcus aureusGram-positive29213
Enterococcus faecalisGram-positive29212

S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on CLSI guidelines for the reference antibiotics. For the test compound, the zone diameter provides a qualitative measure of activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • This compound (test compound)

  • Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microtiter plates[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Bacterial strains (see Table 1)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[6][7]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[3]

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB to achieve the desired concentration range for the assay.[4][5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][7] This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[5]

    • Add 100 µL of the 2x concentrated test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[5]

    • This will result in wells with decreasing concentrations of the test compound.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).[3]

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Result Interpretation:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.[3] This can be assessed visually or by using a plate reader.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[7]

Materials:

  • This compound impregnated sterile paper disks (prepare by applying a known concentration of the compound to blank disks and allowing them to dry)

  • Reference antibiotic disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]

  • Bacterial strains

  • Sterile cotton swabs[7]

  • 0.5 McFarland turbidity standard[6]

  • Incubator (35°C ± 2°C)

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[6][7]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[8]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[7]

    • Allow the plate to dry for 3-5 minutes.[9]

  • Application of Disks:

    • Using sterile forceps, place the this compound impregnated disks and reference antibiotic disks onto the inoculated agar surface.[6]

    • Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[9]

    • Gently press each disk to ensure complete contact with the agar.[6]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[10]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[9]

    • The size of the zone of inhibition is a measure of the bacterium's susceptibility to the compound.[7]

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate with Bacteria and Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate Plate (35°C, 16-20h) C->D E Read Plate Visually or with Plate Reader D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Disk_Diffusion_Workflow cluster_prep_disk Preparation cluster_assay_disk Assay cluster_analysis_disk Analysis A_disk Prepare Bacterial Inoculum (0.5 McFarland) C_disk Inoculate MHA Plate (Lawn Culture) A_disk->C_disk B_disk Prepare Compound-impregnated Disks D_disk Place Disks on Agar Surface B_disk->D_disk C_disk->D_disk E_disk Incubate Plate (35°C, 16-24h) D_disk->E_disk F_disk Measure Zone of Inhibition (in mm) E_disk->F_disk G_disk Determine Susceptibility (Qualitative) F_disk->G_disk

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Potential Mechanism of Action

While the specific mechanism of action for this compound is yet to be determined, thiazole derivatives have been reported to act through various antibacterial mechanisms.[11] One potential pathway is the inhibition of bacterial enzymes essential for cell wall synthesis, such as the MurB enzyme.[12]

Thiazole_MoA compound This compound target Bacterial Enzyme (e.g., MurB) compound->target Inhibits pathway Peptidoglycan Synthesis (Cell Wall Formation) target->pathway Catalyzes effect Inhibition of Cell Wall Synthesis pathway->effect outcome Bacterial Cell Death or Growth Inhibition effect->outcome

References

Application Notes and Protocols: Investigating 4-m-Tolyl-thiazol-2-ylamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial investigation of 4-m-Tolyl-thiazol-2-ylamine, a novel small molecule, as a potential kinase inhibitor. The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise in targeting various protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them prime targets for therapeutic development.[4][5][6][7]

This document outlines the foundational biochemical and cell-based assays required to determine the inhibitory potential and preliminary selectivity profile of this compound.

Data Presentation: Inhibitory Activity Profile

To assess the efficacy and selectivity of a novel kinase inhibitor, it is crucial to determine its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table presents example data for this compound, illustrating how results from a biochemical kinase assay can be structured for clear comparison. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[8]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A256
Kinase B45012
Kinase C>15,00025
Kinase D1508
Kinase E80018

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

In-Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to measure the direct inhibitory effect of this compound on the activity of a purified kinase by quantifying ATP consumption.[8][9] The ADP-Glo™ Kinase Assay is a common example of such a method.[8][9]

Materials:

  • This compound

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the purified kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then fuels a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Use a sigmoidal dose-response curve to calculate the IC50 value.[8]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection compound_prep Compound Dilution (this compound) plate_setup Add Compound & Kinase to 96-well Plate compound_prep->plate_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reaction_start Initiate Reaction (Add Substrate/ATP) reagent_prep->reaction_start incubation1 Pre-incubation (10 min) plate_setup->incubation1 incubation1->reaction_start incubation2 Incubation (60 min at 30°C) reaction_start->incubation2 adp_glo Add ADP-Glo™ Reagent incubation2->adp_glo incubation3 Incubation (40 min) adp_glo->incubation3 detection_reagent Add Kinase Detection Reagent incubation3->detection_reagent incubation4 Incubation (30 min) detection_reagent->incubation4 read_plate Measure Luminescence incubation4->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis

Biochemical Kinase Assay Workflow
Cell-Based Kinase Phosphorylation Assay

This protocol aims to determine the effect of this compound on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[4][10][11]

Materials:

  • Human cancer cell line known to have an active kinase pathway of interest (e.g., MCF-7 for PI3K/Akt pathway).

  • Cell culture medium and supplements.

  • This compound.

  • Pathway activator (e.g., growth factor like EGF or insulin).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Phospho-specific and total protein antibodies for the downstream substrate.

  • ELISA, Western Blot, or Meso Scale Discovery (MSD) assay platform.[4]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow overnight to allow for attachment.

    • Starve the cells in a serum-free medium for 4-6 hours to reduce baseline pathway activation.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the kinase pathway by adding a specific activator (e.g., EGF) for a predetermined amount of time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Remove the medium and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well to extract cellular proteins.

  • Quantification of Protein Phosphorylation:

    • Use an appropriate method to quantify the level of phosphorylation of the target substrate. An ELISA-based method is described here:

      • Coat an ELISA plate with a capture antibody for the total substrate protein.

      • Add cell lysates to the wells and incubate.

      • Wash the wells to remove unbound proteins.

      • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody should be conjugated to an enzyme like HRP.

      • Wash again and add a colorimetric substrate.

      • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein amount or cell number.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Visualization

Understanding the context in which a kinase inhibitor functions is critical. Protein kinases operate within complex signaling networks.[5][12] The diagram below illustrates a simplified version of the MAPK/Erk signaling pathway, a common target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk Erk MEK->Erk Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Erk->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Simplified MAPK/Erk Signaling Pathway

References

Application Notes: The Use of 4-m-Tolyl-thiazol-2-ylamine as a Versatile Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and clinically approved drugs.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a "privileged scaffold" in drug discovery.[4] The 4-m-tolyl-thiazol-2-ylamine core, in particular, serves as a valuable starting point for the development of novel therapeutic agents, especially in oncology, infectious diseases, and inflammatory conditions.[2][5][6] This document provides an overview of its applications, key biological targets, and protocols for the synthesis and evaluation of its derivatives.

Key Biological Targets and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, leading to potential therapeutic applications in several disease areas.

  • Oncology: A primary focus of research on this scaffold has been the development of anticancer agents.[1][5][7][8] These compounds often function by inhibiting key enzymes involved in cell cycle regulation and signal transduction.

    • Protein Kinase Inhibition: Thiazole derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.[2][9] Key kinase targets include Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Aurora kinases, Spleen Tyrosine Kinase (SYK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][9][10][11] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and inhibit angiogenesis in tumor cells.

    • Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amines act as tubulin polymerization inhibitors, binding to the colchicine binding site.[12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

    • Bcl-2 Inhibition: Certain derivatives have shown potent in vitro anticancer effects against cell lines targeting the anti-apoptotic protein Bcl-2.[1]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents.[5][6][13] Derivatives of this compound have been synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi.[14][15] Molecular docking studies suggest that these compounds may exert their antimicrobial effects by inhibiting enzymes such as Enoyl ACP reductase, Lipid A, and DNA gyrase.[13][15]

  • Neurodegenerative Diseases: The scaffold is also being explored for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. Specific derivatives have been shown to be selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the degradation of dopamine.[16]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, several key structural modifications have been shown to influence biological activity:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring (in this case, a meta-tolyl group) significantly impact activity. For instance, electron-withdrawing groups at the para-position of the phenyl ring can enhance antibacterial activity.[5]

  • Modifications at the 2-Amino Group: The 2-amino group is a key site for derivatization. Acylation or substitution with other aromatic or heterocyclic rings can modulate the biological activity, including antibacterial and antifungal potency.[6] For tubulin inhibitors, substitutions on the nitrogen of the 2-aminothiazole skeleton can lead to changes in antiproliferative activity.[12]

  • Hybrid Molecules: Combining the thiazole scaffold with other heterocyclic moieties, such as pyrazoline, triazole, or pyridine, has been a successful strategy to generate compounds with enhanced antimicrobial or anticancer properties.[13][17]

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives based on the thiazole scaffold.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4-(dimethylamino)-2-(p-tolylamino)thiazole-5-carbonitrile Jurkat (Bcl-2 targeted)MTTNot specified, but potent[1]
Compound p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative) MCF-7SRB10.5[5]
5-Fluorouracil (Standard) MCF-7SRB5.2[5]
Compound 4c (a 2-hydrazinyl-thiazole-4(5H)-one derivative) MCF-7MTT2.57 ± 0.16[7]
Compound 4c HepG2MTT7.26 ± 0.44[7]
Staurosporine (Standard) MCF-7MTT6.77 ± 0.41[7]
Staurosporine (Standard) HepG2MTT8.4 ± 0.51[7]
Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) SGC-7901, MGC-803, BGC-823Not specified0.36 - 0.86[12]
Compound 4c (a phenylthiazole derivative) SKNMCMTT10.8 ± 0.08[8]
Compound 4d (a phenylthiazole derivative) Hep-G2MTT11.6 ± 0.12[8]

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
Compound 4c (a 2-hydrazinyl-thiazole-4(5H)-one derivative) VEGFR-2ELISA0.15[7]
Sorafenib (Standard) VEGFR-2ELISA0.059[7]

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 8C (a dihydrothiazol-2-amine derivative) E. coli6.25[15]
Compound 8C S. typhi25[15]
Compound 8C P. aeruginosa25[15]
Compound 5x (an indolyl-thiazole derivative) Various bacteria60 - 120[6]
Compound 13a (a thiazolylamino-dihydropyridine derivative) Various bacteria46.9 - 93.7[13]
Compound 13a Various fungi5.8 - 7.8[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

1. General Synthesis of 4-Aryl-thiazol-2-amine Derivatives

This protocol is a general method for the Hantzsch thiazole synthesis.

  • Materials:

    • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(m-tolyl)ethanone)

    • Thiourea or substituted thiourea

    • Ethanol (95%)

    • Saturated aqueous Sodium Carbonate (Na₂CO₃)

    • Water

  • Procedure:

    • Dissolve 2-bromo-1-(m-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

    • Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, concentrate the solution under reduced pressure.

    • Add water to the residue, followed by a small amount of saturated aqueous Na₂CO₃ to neutralize the solution.

    • The resulting precipitate is the desired this compound.

    • Filter the precipitate, wash it with hot water, and dry it under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

2. In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol assesses the effect of the synthesized compounds on the viability of cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Acidified isopropanol or DMSO

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of acidified isopropanol or DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Materials:

    • Recombinant active kinase (e.g., VEGFR-2, CDK4)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 96-well or 384-well plates

  • Procedure:

    • Add the kinase, substrate, and test compound at various concentrations to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the phosphorylation of the substrate.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Standard antimicrobial agent (e.g., Norfloxacin, Fluconazole)

    • Bacterial or fungal inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Bromo-1-(m-tolyl)ethanone C Hantzsch Thiazole Synthesis (Ethanol, Reflux) A->C B Thiourea B->C D This compound C->D

Caption: General synthesis workflow for this compound.

G GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds P Phosphorylation RTK->P Activates Thiazole Thiazole Derivative (Inhibitor) Thiazole->RTK Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

G A Scaffold Selection (this compound) B Library Synthesis (Derivatization) A->B C In Vitro Screening (Cytotoxicity, Kinase Assays) B->C D SAR Analysis & Lead Optimization C->D D->B Iterate E In Vivo Efficacy Studies (Xenograft Models) D->E Lead Candidate F Preclinical Development E->F

Caption: A typical drug discovery workflow using the thiazole scaffold.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-substituted-thiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-substituted-thiazol-2-amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-substituted-thiazol-2-amines?

The most widely employed method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2][3] It is a versatile and generally high-yielding reaction.[2]

Q2: What are the typical starting materials for the Hantzsch synthesis of 4-substituted-thiazol-2-amines?

The key starting materials are:

  • An α-haloketone (e.g., 2-bromoacetophenone derivatives).[2][4]

  • A thiourea or a substituted thiourea.[2][4]

Q3: Are there alternative methods to the Hantzsch synthesis?

Yes, several other methods have been developed. These include:

  • Palladium(II) acetate-catalyzed construction from vinyl azides and potassium thiocyanate.[5]

  • Copper-catalyzed coupling of oxime acetates with isothiocyanates.[5]

  • A one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines.[5]

Q4: What are some common applications of 4-substituted-thiazol-2-amines?

These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-substituted-thiazol-2-amines, particularly via the Hantzsch synthesis.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. It is crucial to optimize these parameters. For instance, studies have shown that microwave-assisted reactions can lead to higher yields and shorter reaction times compared to conventional heating.[10]

  • Poor Quality Starting Materials: Ensure the purity of your α-haloketone and thiourea. Impurities can lead to side reactions and lower the yield of the desired product.

  • Incorrect Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of the thiourea component is a common practice.[11]

  • Inappropriate Catalyst: While many Hantzsch syntheses proceed without a catalyst, some variations benefit from one.[5] For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, multi-component synthesis.[1]

Problem 2: Formation of Side Products/Impurities

Possible Causes & Solutions

  • Formation of Isomeric Products: When using N-monosubstituted thioureas, there is a possibility of forming 3-substituted 2-imino-2,3-dihydrothiazoles as byproducts, especially under acidic conditions.[12] Running the reaction in a neutral solvent generally favors the formation of the desired 2-(N-substituted amino)thiazoles.[12]

  • Self-condensation of α-haloketone: This can occur under basic conditions. Maintaining a neutral or slightly acidic pH can help minimize this side reaction.

  • Decomposition of Thiourea: Thiourea can decompose at high temperatures. Avoid excessive heating and prolonged reaction times.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Poor Solubility of the Product: The thiazole product is often poorly soluble in water, which can be advantageous for initial isolation by precipitation.[2] However, for further purification, recrystallization from a suitable solvent like ethanol may be necessary.[13]

  • Removal of Excess Thiourea: If an excess of thiourea is used, it will need to be removed. Since thiourea is soluble in water, washing the crude product with water can effectively remove it.[11]

  • Chromatographic Separation: If simple precipitation and washing are insufficient, column chromatography may be required to separate the desired product from impurities.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or methanol.[2]

  • Addition of Thiourea: Add thiourea (1.0 - 1.5 eq) to the solution.[2][11]

  • Heating: Heat the reaction mixture to reflux with stirring.[10] The reaction time can vary from 30 minutes to several hours, depending on the reactants and conditions.[10][13] Microwave heating can significantly reduce the reaction time.[10]

  • Work-up: After cooling to room temperature, the reaction mixture is often poured into a solution of a weak base, such as 5% sodium carbonate, to neutralize any acid formed and precipitate the product.[2]

  • Isolation: The precipitated solid is collected by filtration, washed with water to remove any remaining thiourea and salts, and then dried.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[13]

Quantitative Data Summary

The following tables summarize reaction conditions and yields from various studies to aid in comparison and optimization.

α-HaloketoneThiourea DerivativeSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanolReflux, 30 minHigh[2]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesN-PhenylthioureaMethanolMicrowave, 90°C, 30 min95[10]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)Reflux, 2-3.5 h79-90[1]
Substituted α-bromoacetophenonesSubstituted aryl thioureasEthanolMicrowave, 80°C, 5 min-[4]
2-Bromo-1-(4-methoxyphenyl)ethanone1-(2,4-difluorophenyl)thioureaDMFReflux, 3-7 h-[13]

Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification alpha_haloketone α-Haloketone dissolve Dissolve in Solvent (e.g., Ethanol) alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Heat to Reflux (Conventional or Microwave) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate with Weak Base cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize (e.g., from Ethanol) filter_wash->recrystallize product Pure 4-Substituted- Thiazol-2-amine recrystallize->product Low_Yield_Troubleshooting start Low Product Yield check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_materials Verify Starting Material Purity start->check_materials check_stoichiometry Confirm Stoichiometry start->check_stoichiometry optimize_conditions Optimize Conditions (e.g., try microwave, different solvent) check_conditions->optimize_conditions purify_materials Purify or Replace Starting Materials check_materials->purify_materials adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of thiourea) check_stoichiometry->adjust_stoichiometry rerun_reaction Re-run Reaction optimize_conditions->rerun_reaction purify_materials->rerun_reaction adjust_stoichiometry->rerun_reaction

References

Optimization of reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to navigate challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in Hantzsch thiazole synthesis can stem from several factors. A primary cause is often an incomplete reaction.[1] To address this, ensure your reaction is running for a sufficient duration by monitoring its progress with Thin Layer Chromatography (TLC).[1] If starting materials are still present after an extended period, consider increasing the reaction time or employing a higher boiling point solvent to maintain a reflux temperature that ensures the reaction goes to completion.[1]

Another common reason for low yield is suboptimal reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures may cause decomposition of reactants or the desired product.[1] It is crucial to optimize the temperature for your specific substrates.

Furthermore, incorrect stoichiometry of reactants can significantly impact the yield. Verify the molar ratios of your α-haloketone and thioamide. While a 1:1 molar ratio is the basis of the reaction, a slight excess of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[2]

Finally, product loss during the workup process can also lead to lower yields. Ensure that the pH is appropriately adjusted during extraction to prevent the product from remaining in the aqueous phase.[1] Performing multiple extractions can also maximize the recovery of your product.[1]

Question: I am observing the formation of significant byproducts. How can I minimize them?

Answer: The formation of byproducts is a common issue. Side reactions can be minimized by adjusting the reaction conditions.[1] Often, lowering the reaction temperature can increase the selectivity for the desired product.[1] The choice of solvent can also play a crucial role. Experimenting with different solvents may help to suppress unwanted side reactions.

In some cases, the order of addition of reagents can influence the reaction pathway. For instance, slow, dropwise addition of the α-haloketone to the thioamide solution can sometimes reduce the formation of self-condensation products of the ketone.

Furthermore, performing the reaction under acidic conditions has been shown to alter the regioselectivity of the reaction, which may be a strategy to consider if you are forming isomeric byproducts.[3][4]

Question: My reaction is not going to completion, even after extended reaction times. What should I do?

Answer: An incomplete reaction is a frequent hurdle. First, confirm that the reaction temperature is optimal. A temperature that is too low will result in a sluggish reaction.[1] If temperature is not the issue, consider the solvent. The polarity and boiling point of the solvent can significantly affect the reaction rate. Solvents like ethanol, methanol, and isopropanol are commonly used, and the choice can be optimized for your specific substrates.[1][5]

The use of a catalyst can also accelerate the reaction. While the traditional Hantzsch synthesis is often performed without a catalyst, various catalysts, such as silica-supported tungstosilisic acid, have been shown to improve reaction rates and yields.[5]

Alternative energy sources like microwave irradiation or ultrasonic activation can dramatically reduce reaction times and often lead to higher yields compared to conventional heating.[5][6] For example, microwave-assisted Hantzsch reactions have been shown to produce high yields in as little as 30 minutes.[6]

Data Presentation

The following tables summarize quantitative data from various studies on the optimization of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methanol65 (Reflux)868[1]
Ethanol78 (Reflux)675[1]
Isopropanol82 (Reflux)578[1]
WaterReflux--[5]
1-ButanolReflux--[5]
2-PropanolReflux--[5]

Note: Specific yields for water, 1-butanol, and 2-propanol were not provided in the source but were noted as effective solvents under reflux conditions.[5]

Table 2: Comparison of Conventional Heating and Microwave Irradiation

MethodSolventTemperature (°C)Reaction TimeYield (%)Reference
Conventional HeatingMethanolReflux8 hLower Yields[6]
Microwave IrradiationMethanol9030 min95[6]
Conventional HeatingEthanol/Water (1/1)652 - 3.5 h79-90[5]
Ultrasonic IrradiationEthanol/Water (1/1)Room Temperature1.5 - 2 h79-90[5]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is a generalized procedure based on common laboratory practices for the Hantzsch synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0-1.5 equivalents) in a suitable solvent (e.g., ethanol, methanol).[1][7][8]

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent). The addition can be done in one portion or dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for the desired amount of time (typically 30 minutes to 8 hours).[1][7] Monitor the progress of the reaction by TLC.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature.[7] If the product precipitates, it can be collected by filtration.[7] Alternatively, the reaction mixture can be poured into a basic solution (e.g., 5% Na2CO3) to neutralize any acid formed and precipitate the product.[2][7]

  • Isolation and Purification: Collect the crude product by filtration and wash it with water.[7] The product can be further purified by recrystallization or column chromatography if necessary.[1]

  • Characterization: Characterize the final product using appropriate analytical techniques such as NMR, IR, and melting point determination.[7]

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve Thioamide - Add α-Haloketone Start->Setup Reaction Heating / Reflux (Monitor by TLC) Setup->Reaction Workup Workup: - Cool Reaction - Neutralize & Precipitate Reaction->Workup Isolation Isolation: - Filtration - Washing Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Incomplete Reaction CheckTemp Is Temperature Optimal? Problem->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckSolvent Is Solvent Appropriate? CheckTime->CheckSolvent Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No ConsiderCatalyst Consider Catalyst or Alternative Energy Source CheckSolvent->ConsiderCatalyst Yes ChangeSolvent Change Solvent CheckSolvent->ChangeSolvent No AdjustTemp->CheckTemp IncreaseTime->CheckTime ChangeSolvent->CheckSolvent

Caption: A decision-making flowchart for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole derivatives.[9][10] It typically involves the reaction of an α-haloketone with a thioamide.[9][10] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]

Q2: What are some common applications of thiazole derivatives?

Thiazole rings are important structural motifs found in many biologically active compounds and pharmaceuticals.[7][11] They exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8] Thiazole derivatives are also used in the development of dyes and agricultural chemicals.

Q3: Can I use α-chloro or α-iodo ketones instead of α-bromo ketones?

Yes, the halogen in the α-haloketone can be chlorine, bromine, or iodine.[2] The reactivity of the α-haloketone generally follows the order I > Br > Cl. While α-bromoketones are commonly used, the choice may depend on the availability and reactivity of the specific starting material.

Q4: Are there any green or more environmentally friendly methods for Hantzsch thiazole synthesis?

Yes, several greener approaches have been developed to address the environmental concerns of traditional organic synthesis.[12] These include the use of ultrasonic irradiation, which can often be performed at room temperature, and solvent-free reaction conditions.[5][12] Additionally, the use of reusable catalysts, such as silica-supported tungstosilisic acid, promotes a more sustainable process.[5]

Q5: How does the reaction mechanism proceed?

The generally accepted mechanism for the Hantzsch thiazole synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][7] This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon.[7] The final step is a dehydration of the resulting intermediate to form the stable, aromatic thiazole ring.[2][7]

References

Technical Support Center: Synthesis of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-m-Tolyl-thiazol-2-ylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely used and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, 2-bromo-1-(m-tolyl)ethanone is reacted with thiourea.[1]

Q2: What is the general reaction scheme for the Hantzsch synthesis of this compound?

The reaction proceeds via the following scheme:

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product reac1 2-bromo-1-(m-tolyl)ethanone plus + reac1->plus reac2 Thiourea arrow Ethanol, Reflux plus->reac2 product This compound arrow->product HBr + H2O

Caption: Hantzsch synthesis of this compound.

Q3: What kind of yield can I expect from this synthesis?

The Hantzsch thiazole synthesis is known for being a high-yielding reaction.[2] While a specific yield for the m-tolyl isomer is not widely reported, the synthesis of the analogous 4-(p-tolyl)thiazol-2-amine has been reported with a near-quantitative yield of 99%.[1] Yields for similar 2-amino-4-arylthiazoles are generally in the range of good to excellent.

Q4: How is the product typically isolated and purified?

The crude product often precipitates from the reaction mixture upon neutralization with a weak base, such as sodium carbonate.[1] This precipitate can be collected by filtration and washed with water.[1] For further purification, recrystallization from a suitable solvent like ethanol is a common and effective method.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).Increased conversion of starting materials to the desired product.
Suboptimal temperature Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ~78 °C for ethanol).Improved reaction rate and yield.
Incorrect stoichiometry Use a slight excess (1.1 to 1.5 equivalents) of thiourea to ensure the complete consumption of the α-bromoketone.[4]Drives the reaction to completion and maximizes the yield based on the limiting reagent.
Degradation of reactants Ensure the α-bromoketone is fresh or has been stored properly, as it can be lachrymatory and unstable.Prevents the formation of impurities and ensures the availability of the starting material.

Problem 2: Impure Product

Potential Cause Troubleshooting Step Expected Outcome
Presence of unreacted starting materials After filtration of the crude product, wash thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or diethyl ether).Removal of residual starting materials, leading to a purer product.
Formation of side products The Hantzsch synthesis can sometimes lead to the formation of isomeric byproducts or dimers.[5] Purification by column chromatography may be necessary.Isolation of the desired product from impurities.
Product is an oil or does not precipitate If the product does not precipitate upon neutralization, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude material can then be purified by recrystallization or column chromatography.Successful isolation of the product from the aqueous reaction mixture.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the high-yield synthesis of the analogous 4-(p-tolyl)thiazol-2-amine.[1]

Materials:

  • 2-bromo-1-(m-tolyl)ethanone

  • Thiourea

  • 95% Ethanol

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(m-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq).

  • Add 95% ethanol as the solvent.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the residue, add water, followed by the slow addition of a saturated aqueous solution of sodium carbonate until the solution is basic.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the filter cake with hot water to remove any inorganic salts.

  • Dry the solid under vacuum to obtain the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Purification by Column Chromatography

For challenging separations where recrystallization is insufficient, flash column chromatography can be employed.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal DCM start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample onto Column adsorb->load pack Pack Silica Gel Column (e.g., Hexane/EtOAc) elute Elute with Solvent Gradient (e.g., increasing EtOAc in Hexane) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for column chromatography purification.

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For basic compounds like 2-aminothiazoles that may interact strongly with acidic silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation and reduce tailing.[6]

    • Initial Eluent: 10-20% Ethyl Acetate in Hexane.

    • Gradient: Gradually increase the percentage of Ethyl Acetate.

  • Alternative for highly polar impurities: A methanol/dichloromethane system may also be effective.[7]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )RoleStoichiometry
2-bromo-1-(m-tolyl)ethanone213.08Starting Material1.0 eq
Thiourea76.12Starting Material1.1 eq
This compound190.27Product-

Table 2: Typical Reaction Conditions and Expected Yields for 4-Aryl-2-aminothiazoles

Aryl SubstituentSolventReaction Time (h)Yield (%)Reference
p-Tolyl95% Ethanol199[1]
PhenylEthanol1-3High[8]
4-ChlorophenylEthanol285[9]
4-MethoxyphenylEthanol292[9]

Note: The yield for this compound is expected to be high, similar to its p-tolyl isomer.

Signaling Pathways and Logical Relationships

The Hantzsch thiazole synthesis follows a well-established mechanistic pathway.

Hantzsch_Mechanism start Thiourea + α-Bromoketone step1 Nucleophilic attack of sulfur on α-carbon start->step1 intermediate1 Thiouronium salt intermediate step1->intermediate1 step2 Intramolecular cyclization: Nitrogen attacks carbonyl carbon intermediate1->step2 intermediate2 Tetrahedral intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 intermediate3 Dihydrothiazole intermediate step3->intermediate3 step4 Tautomerization & Aromatization intermediate3->step4 end 2-Aminothiazole Product step4->end

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Strategies to Enhance the Solubility of Poorly Soluble Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with thiazole derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome these issues.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: My thiazole derivative precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock solution.

  • Question: What is the likely cause of this precipitation?

    • Answer: This is a common phenomenon for poorly soluble compounds. Your thiazole derivative is likely soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When you dilute the DMSO stock, the concentration of the thiazole derivative exceeds its aqueous solubility limit, causing it to precipitate.

  • Question: How can I prevent this precipitation during my initial screening assays?

    • Answer: You can try several approaches:

      • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its impact on the biological assay while maintaining the compound's solubility.

      • Use of Co-solvents: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400). This can sometimes improve the transition into the aqueous buffer.

      • Serial Dilutions: Perform a series of smaller dilutions instead of one large dilution. This gradual change in the solvent environment can sometimes prevent the compound from crashing out of the solution.

      • pH Adjustment: If your thiazole derivative has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility. For basic thiazole derivatives, a lower pH will increase solubility, while for acidic derivatives, a higher pH will be beneficial.

Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Question: How can poor solubility lead to inconsistent assay results?

    • Answer: If your compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to unreliable data. Undissolved particles can also interfere with certain assay formats (e.g., light scattering in absorbance assays).

  • Question: What steps can I take to ensure my compound is fully dissolved for consistent results?

    • Answer: Beyond the initial troubleshooting steps for precipitation, you should consider more robust solubility enhancement techniques. These methods aim to increase the intrinsic solubility of your compound in aqueous media. The choice of technique will depend on the physicochemical properties of your specific thiazole derivative. Key strategies are detailed in the FAQs and Experimental Protocols sections below.

Frequently Asked Questions (FAQs)

Q1: Why are many thiazole derivatives poorly soluble in water?

A1: The poor aqueous solubility of many thiazole derivatives is often attributed to their chemical structure. The thiazole ring itself is a heteroaromatic system that can contribute to a rigid, planar structure. When substituted with lipophilic (fat-loving) groups, the overall hydrophobicity of the molecule increases, making it less soluble in water. Additionally, strong intermolecular interactions in the solid state can lead to high crystal lattice energy, which makes it difficult for water molecules to break the crystal structure and solvate the individual molecules.

Q2: What are the primary strategies for significantly enhancing the aqueous solubility of a poorly soluble thiazole derivative for in vivo studies?

A2: For more significant and stable solubility enhancement, particularly for in vivo applications, several formulation strategies can be employed. The most common and effective methods include:

  • Salt Formation: If your thiazole derivative has an ionizable functional group (an acidic or basic center), forming a salt can dramatically increase its solubility. Salts are generally more water-soluble than their corresponding neutral forms.[1]

  • Co-crystals: This technique involves co-crystallizing the thiazole derivative with a benign, water-soluble co-former. The resulting co-crystal has different physicochemical properties, often including enhanced solubility and dissolution rate.

  • Solid Dispersions: In this approach, the thiazole derivative is dispersed in a hydrophilic polymer matrix, often in an amorphous state. The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and faster dissolution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble thiazole derivative can be encapsulated within the hydrophobic core, forming an inclusion complex that is more water-soluble.

  • Nanotechnology Approaches: Reducing the particle size of the thiazole derivative to the nanometer range (nanosuspensions) can significantly increase the surface area available for dissolution, leading to a faster dissolution rate and higher saturation solubility.

Q3: How do I choose the best solubility enhancement strategy for my specific thiazole derivative?

A3: The selection of an appropriate strategy depends on the physicochemical properties of your compound:

  • Ionizable Group: If your compound has a pKa in a physiologically relevant range, salt formation is often the first and most straightforward approach to consider.

  • Crystalline and High Melting Point: For highly crystalline compounds with high melting points, solid dispersions (which create an amorphous form) or nanosuspensions (which increase surface area) are often effective.

  • Molecular Size and Shape: The effectiveness of cyclodextrin complexation depends on how well the thiazole derivative fits into the cyclodextrin cavity.

  • Hydrogen Bonding Capabilities: The ability to form strong hydrogen bonds with a co-former is a key consideration for successful co-crystal formation.

A logical workflow for selecting a suitable strategy is presented in the diagram below.

Data Presentation

The following tables summarize quantitative data on the solubility enhancement of specific thiazole derivatives or structurally similar compounds using various techniques.

Table 1: Solubility Enhancement of Thiazole Derivatives via Solid Dispersion

Thiazole DerivativeCarrier(s)MethodInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold IncreaseReference
MeloxicamHPMC 2910 3 cps & NicotinamideSolvent Evaporation~7.8~28~3.6[2]
MeloxicamPVP K-30Freeze-DryingNot specifiedNot specifiedMarked increase[3]
RitonavirCopovidoneSolvent Evaporation~1>30 (in nanodroplets)>30[4]
DasatinibHPMCASSpray Drying<0.001 (at pH 6.99)≥1.9 (up to pH 5.0)>1900[5][6]

Table 2: Solubility Enhancement of Thiazole Derivatives via Other Techniques

Thiazole DerivativeTechniqueDetailsInitial SolubilityFinal SolubilityFold IncreaseReference
RitonavirNanosuspensionMicrofluidizationNot specifiedNot specified3.5-fold increase in saturation solubility[7]
Celecoxib*Cyclodextrin Complexationβ-cyclodextrin (1:1 complex)~3-7 µg/mLNot specifiedSignificant increase[8][9]
DasatinibPolymorph ControlAnhydrous form vs. Monohydrate2.85 mg/mL (monohydrate at pH 1.2)34.51 mg/mL (anhydrous at pH 1.2)~12.1[2]

*Celecoxib contains a pyrazole ring, which is structurally similar to a thiazole ring, and serves as a relevant example.

Experimental Protocols

1. Protocol for Preparing a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, which can be adapted for a specific thiazole derivative.

  • Materials:

    • Poorly soluble thiazole derivative

    • Hydrophilic carrier (e.g., PVP K30, HPMC, Copovidone)

    • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.

  • Procedure:

    • Accurately weigh the thiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a dry solid film is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, and gently grind it to a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

    • Store the resulting solid dispersion in a desiccator to protect it from moisture.

2. Protocol for Preparing a Cyclodextrin Inclusion Complex by Kneading Method

This method is a simple and common way to prepare inclusion complexes.

  • Materials:

    • Poorly soluble thiazole derivative

    • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

    • Water-ethanol mixture (e.g., 1:1 v/v)

  • Procedure:

    • Accurately weigh the thiazole derivative and the cyclodextrin in a desired molar ratio (e.g., 1:1, 1:2).

    • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

    • Gradually add the thiazole derivative to the paste while continuously triturating with the pestle.

    • Knead the mixture for a specified period (e.g., 30-60 minutes). The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder and pass it through a sieve.

    • Store the inclusion complex in a well-closed container in a cool, dry place.

Mandatory Visualization

Solubility_Enhancement_Workflow cluster_other_strategies Alternative Strategies start Poorly Soluble Thiazole Derivative check_ionizable Is the compound ionizable? start->check_ionizable salt_formation Salt Formation check_ionizable->salt_formation Yes other_strategies Evaluate Other Strategies check_ionizable->other_strategies No check_salt_success Successful & Stable Salt Formed? salt_formation->check_salt_success formulation Proceed to Formulation check_salt_success->formulation Yes check_salt_success->other_strategies No solid_dispersion Solid Dispersion other_strategies->solid_dispersion cyclodextrin Cyclodextrin Complexation other_strategies->cyclodextrin nanotechnology Nanotechnology (Nanosuspension) other_strategies->nanotechnology co_crystals Co-crystals other_strategies->co_crystals solid_dispersion->formulation cyclodextrin->formulation nanotechnology->formulation co_crystals->formulation

Caption: Workflow for selecting a solubility enhancement strategy.

Solid_Dispersion_Protocol cluster_preparation Preparation cluster_processing Post-Processing weigh 1. Weigh Drug & Carrier dissolve 2. Dissolve in Organic Solvent weigh->dissolve evaporate 3. Solvent Evaporation (Rotovap) dissolve->evaporate dry 4. Vacuum Drying evaporate->dry grind 5. Grind to Powder dry->grind sieve 6. Sieve for Uniform Size grind->sieve store 7. Store in Desiccator sieve->store

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Method Development for the Scale-Up Synthesis of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-m-Tolyl-thiazol-2-ylamine. The content is structured to address potential challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted and scalable method is the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromo-1-(m-tolyl)ethanone with thiourea. It is a robust and generally high-yielding reaction, making it suitable for larger-scale production.[1][2]

Q2: What are the critical parameters to control during the scale-up of the Hantzsch synthesis?

A2: Key parameters for successful scale-up include:

  • Temperature Control: Both the initial bromination of 3'-methylacetophenone and the subsequent cyclization with thiourea can be exothermic.[3] Proper cooling and controlled reagent addition are crucial to prevent runaway reactions and the formation of impurities.

  • Mixing Efficiency: Ensuring homogeneous mixing in larger reactors is vital for consistent reaction progress and to avoid localized concentration gradients that can lead to side product formation.[4]

  • Reagent Purity: The purity of starting materials, particularly the 2-bromo-1-(m-tolyl)ethanone, is critical. Impurities can lead to unwanted side reactions and complicate purification.[4]

  • Stoichiometry: While a near 1:1 molar ratio of the alpha-bromoketone and thiourea is typical, slight excesses of thiourea (e.g., 1.1 to 1.2 equivalents) are sometimes used to ensure complete conversion of the more expensive ketone intermediate.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the common side products, and how can they be minimized?

A4: Potential side products in the Hantzsch synthesis can include unreacted starting materials and dimers or polymers resulting from self-condensation, especially if the reaction temperature is too high or reaction times are excessively long. In the preceding bromination step, over-bromination (dibromination) or bromination on the aromatic ring can occur if conditions are not carefully controlled. To minimize these, ensure precise temperature control, use appropriate stoichiometry, and monitor the reaction to avoid unnecessarily long reaction times.

Q5: What are the recommended methods for purifying the final product at a larger scale?

A5: For large-scale purification of this compound, crystallization is the most practical and economical method. The crude product, after initial isolation and washing, can be recrystallized from a suitable solvent such as ethanol, isopropanol, or toluene to achieve high purity. The choice of solvent should be optimized to provide good recovery and effective removal of impurities. Column chromatography is generally not feasible for large-scale industrial production due to cost and solvent consumption but can be used for smaller, high-purity batches.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Bromination of 3'-Methylacetophenone
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor via TLC or HPLC. Consider a slight increase in reaction temperature, but be cautious of side reactions.
Side Reactions (Ring Bromination) This can occur with harsh brominating agents or catalysts. Using N-bromosuccinimide (NBS) as the brominating agent can offer better selectivity for the alpha position compared to liquid bromine.[5]
Reagent Quality Use high-purity 3'-methylacetophenone and brominating agent. Ensure solvents are anhydrous if the chosen method is moisture-sensitive.
Poor Temperature Control The reaction can be exothermic. Maintain the recommended temperature range using an efficient cooling system to prevent the formation of byproducts.[3]
Problem 2: Low Yield or Incomplete Reaction in the Hantzsch Cyclization
Possible Cause Suggested Solution
Poor Quality of 2-bromo-1-(m-tolyl)ethanone Impurities in the starting ketone can inhibit the reaction. Purify the ketone by recrystallization or column chromatography before use.
Suboptimal Reaction Temperature If the reaction is sluggish, a moderate increase in temperature (e.g., to reflux) can improve the rate. Conversely, if impurity formation is observed, a lower temperature with a longer reaction time may be beneficial.
Insufficient Mixing In a large-scale setup, ensure the stirring is vigorous enough to maintain a homogeneous suspension of thiourea.
Incorrect pH The reaction typically proceeds well under neutral to slightly acidic conditions. After the reaction, basification is required to neutralize the hydrobromide salt of the product and facilitate its precipitation.[1]
Problem 3: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Oily Product Instead of Solid This can be due to impurities. Try washing the crude product with a non-polar solvent like hexane to remove less polar impurities. If the product remains oily, consider purification by column chromatography on a small scale to obtain a seed crystal for subsequent crystallizations.
Product Contaminated with Starting Materials Improve the reaction conversion by extending the reaction time or slightly increasing the temperature. Optimize the stoichiometry, possibly by using a slight excess of thiourea.
Poor Crystallization Recovery The choice of crystallization solvent is crucial. Perform small-scale solubility tests to identify a solvent where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or mixtures with water are often good starting points.
Product Discoloration Discoloration can result from aerial oxidation or the presence of colored impurities. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen) can help. Treatment of the solution with activated carbon before crystallization can also remove colored impurities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-bromo-1-(m-tolyl)ethanone

Materials:

  • 3'-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (initiator)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3'-methylacetophenone (1.0 eq) and ethyl acetate (5-10 volumes).

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(m-tolyl)ethanone, which can be used directly or purified further by recrystallization from a hexane/ethyl acetate mixture.

Protocol 2: Scale-Up Synthesis of this compound

Materials:

  • 2-bromo-1-(m-tolyl)ethanone

  • Thiourea

  • Ethanol

  • Water

  • Aqueous Sodium Carbonate Solution (10%)

Procedure:

  • Charge a reactor with 2-bromo-1-(m-tolyl)ethanone (1.0 eq), thiourea (1.1 eq), and ethanol (5-10 volumes).

  • Heat the mixture to reflux (approximately 78°C) with efficient stirring for 2-3 hours. The reaction is exothermic, so controlled heating is advised.

  • Monitor the reaction by TLC or HPLC until the starting ketone is consumed.

  • Cool the reaction mixture to 40-50°C and slowly add it to a vessel containing water (10-20 volumes).

  • Basify the aqueous mixture by the controlled addition of a 10% sodium carbonate solution to a pH of 8-9.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration and wash the filter cake thoroughly with water to remove any inorganic salts.

  • Dry the crude product under vacuum at 50-60°C.

  • For further purification, recrystallize the crude solid from a suitable solvent like ethanol.

Quantitative Data Summary

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterStep 1: BrominationStep 2: Hantzsch Cyclization
Key Reagents 3'-Methylacetophenone, NBS2-bromo-1-(m-tolyl)ethanone, Thiourea
Solvent Ethyl AcetateEthanol
Temperature Reflux (~77°C)Reflux (~78°C)
Reaction Time 2-4 hours2-3 hours
Typical Yield 85-95% (crude)90-98% (crude)
Purification Recrystallization (Hexane/EtOAc)Recrystallization (Ethanol)

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Cyclization start_materials 3'-Methylacetophenone N-Bromosuccinimide reaction1 Reflux (2-4h) start_materials->reaction1 initiator Benzoyl Peroxide initiator->reaction1 solvent1 Ethyl Acetate solvent1->reaction1 workup1 Filtration Aqueous Wash reaction1->workup1 intermediate 2-bromo-1-(m-tolyl)ethanone workup1->intermediate reaction2 Reflux (2-3h) intermediate->reaction2 thiourea Thiourea thiourea->reaction2 solvent2 Ethanol solvent2->reaction2 workup2 Precipitation in Water Basification (Na2CO3) Filtration reaction2->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (T, t) start->check_conditions check_workup Review Workup & Purification start->check_workup purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_conditions Optimize Temp/Time/ Stoichiometry check_conditions->optimize_conditions Suboptimal modify_workup Adjust pH/ Solvent Choice check_workup->modify_workup Inefficient inert_atm Use Inert Atmosphere optimize_conditions->inert_atm If discoloration persists

Caption: A logical troubleshooting guide for addressing low yield or purity issues.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 4-Arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the synthesis of 4-arylthiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-arylthiazoles, and does it always require a catalyst?

A1: The most prevalent method for synthesizing 4-arylthiazoles is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] While the classical Hantzsch synthesis can often proceed without a catalyst, catalyst selection becomes crucial for optimizing yield, reaction time, and for facilitating variations of the synthesis, such as one-pot multi-component reactions.[5][6]

Q2: When should I consider using a catalyst for 4-arylthiazole synthesis?

A2: A catalyst is beneficial under several circumstances:

  • To improve reaction efficiency: Catalysts can significantly reduce reaction times and increase product yields.[5][7]

  • For multi-component reactions: In one-pot syntheses involving multiple starting materials, a catalyst is often essential to drive the reaction to completion.[5][8]

  • To promote greener synthesis: Modern catalysts are being developed to enable the use of more environmentally benign solvents (like water or ethanol) and to be reusable.[5][8][9]

  • For post-synthesis modification: For reactions like direct arylation on a pre-formed thiazole ring, a catalyst (e.g., palladium) is necessary.[6][10]

Q3: What are the main classes of catalysts used in 4-arylthiazole synthesis?

A3: The main classes of catalysts include:

  • Acid/Base Catalysts: Simple acids or bases can be used to facilitate the condensation in the Hantzsch synthesis.

  • Heterogeneous Catalysts: Solid-supported catalysts like silica-supported tungstosilisic acid, NiFe2O4 nanoparticles, and copper silicate offer advantages such as easy separation and reusability.[5][7][8]

  • Biocatalysts: Eco-friendly catalysts like chitosan and its derivatives are being explored for greener synthesis protocols, often in combination with methods like ultrasonic irradiation.[9][11][12]

  • Metal Catalysts: Transition metals like palladium and copper are used for C-H activation and cross-coupling reactions to introduce aryl groups onto the thiazole ring.[6][10]

  • Phase Transfer Catalysts: Salts like tetrabutylammonium hexafluorophosphate (Bu4NPF6) can be effective in accelerating the reaction under mild conditions.[13]

Troubleshooting Guide

Problem 1: Low product yield in the Hantzsch synthesis of 4-arylthiazoles.

Potential CauseSuggested Solution
Poor quality of starting materials Ensure the purity of the α-haloketone and thioamide, as impurities can lead to side reactions.[1] Recrystallize or purify starting materials if necessary.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, consider increasing the temperature or reaction time. The choice of solvent can also be critical; ethanol or methanol are commonly used.[1][4]
Suboptimal reaction conditions Optimize the reaction temperature and solvent. For some variations, a catalyst may be necessary to improve yield.[5]
Side product formation The formation of oxazoles can occur if the thioamide is contaminated with the corresponding amide.[1] Ensure the purity of the thioamide.
Difficult product isolation If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure, followed by extraction with an organic solvent and purification by recrystallization or column chromatography.[1]

Problem 2: My palladium-catalyzed C-H arylation on the thiazole ring is sluggish or fails.

Potential CauseSuggested Solution
Catalyst poisoning The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, inhibiting its activity.[6] This is a common issue.
Insufficient catalyst loading To overcome catalyst poisoning, it may be necessary to use a higher loading of the palladium catalyst.[6]
Inappropriate catalyst or ligands Experiment with different palladium sources (e.g., Pd(OAc)₂) and ligands that may be more resistant to sulfur poisoning.[6]
Suboptimal reaction conditions Vary the base, solvent, and temperature to find the optimal conditions for the specific substrates being used.

Catalyst Selection and Performance Data

The choice of catalyst significantly impacts the reaction outcome. The following tables summarize quantitative data for different catalytic systems in the synthesis of 4-arylthiazoles and related structures.

Table 1: Comparison of Catalysts for Hantzsch-type Thiazole Synthesis

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Silica supported tungstosilisic acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanolReflux3-4 h79-90[5]
NiFe2O4 nanoparticlesα-halo carbonyl compound, thiosemicarbazide, various anhydridesEthanol:Water (1:1)7545-60 minHigh[8]
Copper SilicateSubstituted phenacyl bromide, thioureaEthanol7815-30 min90-96[7]
Bu4NPF6Phenacyl bromides, thiourea/thioacetamideDichloromethaneRoom Temp~15 min92-96[13]
Chitosan-based hydrogel (TCsSB)2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides / α-bromo-1-arylethan-1-onesEthanol35 (USI)20 minHigh[9]

Note: USI refers to ultrasonic irradiation.

Experimental Protocols

1. General Procedure for Hantzsch Thiazole Synthesis (Catalyst-Free)

This procedure is adapted from a standard laboratory preparation of a 2-amino-4-phenylthiazole.[4]

  • Preparation: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Reaction: Add methanol as the solvent and a stir bar. Heat the mixture with stirring on a hot plate (e.g., at 100°C) for 30 minutes.

  • Work-up: After heating, allow the solution to cool to room temperature. Pour the reaction contents into a beaker containing a 5% sodium carbonate solution and swirl to mix.

  • Isolation: Filter the mixture through a Büchner funnel, washing the filter cake with water.

  • Purification: The collected solid can be air-dried. Purity can be assessed by TLC and melting point determination. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

2. One-Pot Synthesis of Thiazole Scaffolds Using NiFe2O4 Nanoparticles

This protocol is based on a green chemistry approach for synthesizing complex thiazole derivatives.[8]

  • Reaction Setup: In a reaction vessel, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1 mmol).

  • Solvent and Catalyst: Add NiFe2O4 nanoparticles (5 mg) and a 1:1 mixture of ethanol and water (5 mL).

  • Reaction: Heat the mixture at 75°C for 45-60 minutes, monitoring the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be collected by filtration.

  • Purification: Wash the filtered solid with water, dry it, and purify by recrystallization from absolute ethanol. The NiFe2O4 catalyst can be recovered and reused.[8]

Visualizations

Logical Workflow for Catalyst Selection

CatalystSelection Start Define Synthesis Goal RingFormation Thiazole Ring Formation (e.g., Hantzsch) Start->RingFormation PostModification Post-Synthesis Modification (e.g., C-H Arylation) Start->PostModification CatalystFree Catalyst-Free or Acid/Base Catalysis RingFormation->CatalystFree GreenCatalyst Green / Heterogeneous Catalyst RingFormation->GreenCatalyst For improved efficiency and sustainability MetalCatalyst Metal Catalyst (e.g., Palladium, Copper) PostModification->MetalCatalyst Optimization Reaction Optimization (Yield, Time, Conditions) CatalystFree->Optimization MetalCatalyst->Optimization GreenCatalyst->Optimization FinalProduct Desired 4-Arylthiazole Optimization->FinalProduct

Caption: Decision tree for catalyst selection in 4-arylthiazole synthesis.

Experimental Workflow for Hantzsch Thiazole Synthesis

HantzschWorkflow A Step 1: Reagent Preparation Dissolve α-haloketone and thioamide in a suitable solvent (e.g., ethanol). B Step 2: Reaction Heat the mixture under reflux. Monitor progress with TLC. A->B C Step 3: Work-up Cool the reaction mixture. Precipitate the product (e.g., by adding a base). B->C D Step 4: Isolation & Purification Filter the solid product. Wash with a cold solvent. Recrystallize or use column chromatography for purification. C->D E Step 5: Characterization Analyze the final product (TLC, melting point, NMR, etc.). D->E

Caption: General experimental workflow for the Hantzsch synthesis of 4-arylthiazoles.

References

Technical Support Center: Refinement of Work-up Procedures for Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of aminothiazole synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the work-up of your aminothiazole synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Product loss during extraction. - Suboptimal precipitation/crystallization conditions. - Product is highly soluble in the reaction solvent.[1]- Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion.[1] - Perform multiple extractions with a suitable solvent. - Optimize the anti-solvent addition or cooling temperature for precipitation. - If the product is soluble, try precipitating by adding a non-solvent or by cooling the reaction mixture.[1]
Formation of Impurities or Side Products - Reaction temperature too high or reaction time too long.[1] - Incorrect pH of the reaction mixture.[1] - Presence of reactive functional groups on starting materials.[1] - Unreacted starting materials (e.g., thiourea, α-haloketone).- Monitor the reaction progress using TLC to determine the optimal reaction time.[1] - Adjust the pH; some Hantzsch syntheses show improved regioselectivity under acidic conditions.[1] - Protect sensitive functional groups on your reactants before the condensation reaction.[1] - Employ column chromatography for purification.[1] - Wash the crude product with a suitable solvent to remove unreacted starting materials. For example, washing with cold methanol can help remove unreacted N-phenylthiourea.[1]
Difficult Product Isolation/Purification - Product is an oil or does not crystallize. - Formation of a complex mixture of products.[1] - The catalyst is difficult to remove from the product.[1]- Attempt to form a salt of the aminothiazole to induce crystallization. - Utilize column chromatography for separation of complex mixtures.[1][2] - If using a solid-supported catalyst, filter the hot reaction mixture to remove it. The catalyst can often be washed with a solvent like ethanol and reused.[1][3] For soluble catalysts, specific extraction or precipitation methods may be needed.
Product Purity Issues After Work-up - Residual solvent. - Co-precipitation of impurities. - Ineffective recrystallization.- Dry the product under vacuum. - Recrystallize the product from a suitable solvent system. Common solvents for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[4] - Perform multiple recrystallizations if necessary.
Poor Reproducibility - Variability in reagent quality.[1] - Atmospheric moisture affecting the reaction.[1]- Use reagents from the same batch or of a consistent purity.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.[1]

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted thiourea from my crude 2-aminothiazole product?

A1: Unreacted thiourea can often be removed by washing the crude product with water, as thiourea has some solubility in water, while many 2-aminothiazole products are less soluble.[5] Alternatively, recrystallization from a suitable solvent like ethanol is a common and effective method for purification.[6] For products that are soluble in acidic water, adjusting the pH to precipitate the aminothiazole can leave the more water-soluble thiourea in the aqueous phase.

Q2: My 2-aminothiazole product is a stubborn oil. How can I induce it to crystallize?

A2: If your product oils out, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation. Seeding the oil with a small crystal of the pure compound, if available, can also initiate crystallization. Alternatively, attempting to form a salt, such as the hydrochloride salt, can often lead to a crystalline product.[7]

Q3: What is the best way to purify my 2-aminothiazole derivative if simple recrystallization is not effective?

A3: For challenging purifications, column chromatography is a highly effective technique.[1][2] The choice of stationary phase (typically silica gel) and eluent system is crucial and will depend on the polarity of your specific aminothiazole derivative.[2] A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product.[8]

Q4: Can I use liquid-liquid extraction for the work-up of my aminothiazole synthesis?

A4: Yes, liquid-liquid extraction is a common work-up procedure. After neutralizing the reaction mixture, the 2-aminothiazole product can often be extracted into an organic solvent like diethyl ether or ethyl acetate.[6][8] It is important to perform multiple extractions to ensure a good recovery of the product. The organic layers are then typically combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.[8]

Q5: How do I choose an appropriate solvent for recrystallizing my 2-aminothiazole product?

A5: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles.[6] You can also use a two-solvent system, where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The product is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly.[4]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is adapted from procedures for Hantzsch thiazole synthesis.[8][9]

  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Neutralization: If the reaction was performed under acidic conditions, carefully neutralize the mixture by adding a base such as a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) three times.[8]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This is a general guideline for recrystallization.[4][6]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the 2-aminothiazole has high solubility when hot and low solubility when cold. Ethanol is often a good choice.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This is a general procedure for purification using silica gel column chromatography.[2][8]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 2-aminothiazole in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiazole.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Aminothiazole Derivatives

EntryCatalystCatalyst LoadingSolventTemperature (°C)Yield (%)Reference
1No Catalyst-EtOH80No Reaction[10]
2SiW.SiO₂15 mol%Ethanol/Water (1/1)6579-90[1]
3Ca/4-MePy-IL@ZY-Fe₃O₄5 wt%EtOH80Moderate[10]
4Ca/4-MePy-IL@ZY-Fe₃O₄10 wt%EtOH80High (up to 95)[10]
5Zeolite-NaY-EtOH8030[10]
6Ca@zeolite-Y-EtOH8060[10]

Visualizations

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification ReactionMixture Crude Reaction Mixture (Aminothiazole, Impurities, Solvent) Quench Quench Reaction ReactionMixture->Quench Neutralize Neutralization (e.g., NaHCO3 soln) Quench->Neutralize Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralize->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Solvent Removal (Reduced Pressure) Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purification Further Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 ColumnChromatography Column Chromatography Purification->ColumnChromatography Option 2 PureProduct Pure Aminothiazole Recrystallization->PureProduct ColumnChromatography->PureProduct G cluster_analysis Problem Analysis cluster_solution Purification Strategy start Low Purity after Initial Work-up check_impurities Identify Impurities (e.g., TLC, NMR) start->check_impurities is_starting_material Unreacted Starting Materials? check_impurities->is_starting_material is_side_product Side Products? is_starting_material->is_side_product No wash Aqueous Wash or Slurry is_starting_material->wash Yes recrystallize Recrystallization is_side_product->recrystallize Minor column Column Chromatography is_side_product->column Major/Complex wash->recrystallize end Pure Product recrystallize->end column->end

References

Mitigating impurities in the final product of 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on mitigating impurities in the synthesis of 4-m-Tolyl-thiazol-2-ylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis, which involves the reaction of 2-bromo-1-(m-tolyl)ethanone with thiourea.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Impure Starting Materials: Purity of 2-bromo-1-(m-tolyl)ethanone or thiourea is low. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Degradation: Product or reactants may be degrading under the reaction conditions.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by Thin Layer Chromatography (TLC). 2. Verify Reactant Purity: Use reactants from a reliable source or purify them before use. 2-bromo-1-(m-tolyl)ethanone can be purified by recrystallization from isopropanol. 3. Adjust Stoichiometry: A slight excess (1.1-1.2 equivalents) of thiourea can help drive the reaction to completion. 4. Control Temperature: Avoid excessive heating, which can lead to decomposition and polymerization of reactants.
Presence of Multiple Spots on TLC / Peaks in GC-MS 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Side Products: Side reactions are occurring. 3. Product Decomposition: The final product is unstable under the reaction or workup conditions.1. Extend Reaction Time: Continue heating the reaction and monitor by TLC until the starting material spots disappear. 2. Identify and Mitigate Side Products: See the Potential Impurities and Mitigation Strategies table below for common byproducts and how to avoid them. 3. Gentle Workup: Use mild basic conditions for neutralization (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Significant amounts of impurities can prevent crystallization. 2. Residual Solvent: Trapped solvent can give the product an oily appearance.1. Purify the Product: Use column chromatography to separate the desired product from impurities. See the detailed purification protocol below. 2. Thoroughly Dry the Product: Dry the product under high vacuum for an extended period to remove all residual solvent.
Dark-Colored Reaction Mixture or Product 1. Decomposition: Overheating or prolonged reaction times can lead to the formation of colored degradation products. 2. Oxidation: The 2-aminothiazole ring can be susceptible to oxidation.1. Maintain Optimal Temperature: Ensure the reaction temperature does not exceed the recommended range (typically the reflux temperature of the solvent). 2. Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Potential Impurities and Mitigation Strategies

Impurity Source Mitigation Strategy Analytical Detection
Unreacted 2-bromo-1-(m-tolyl)ethanoneIncomplete reactionIncrease reaction time, use a slight excess of thiourea.TLC, GC-MS, ¹H NMR
Unreacted ThioureaIncomplete reaction, incorrect stoichiometryUse a slight excess of the α-bromoketone, or remove during aqueous workup due to its water solubility.TLC, ¹H NMR
4-m-Tolyl-oxazol-2-ylamineContamination of thiourea with ureaUse pure thiourea.LC-MS, ¹H NMR, ¹³C NMR
Dimerization/Polymerization ProductsHigh reaction temperatures or concentrationsMaintain recommended reaction temperature and reactant concentrations.TLC (baseline material), LC-MS
Isomeric Thiazole (3-m-Tolyl-2-imino-2,3-dihydrothiazole)Reaction under strongly acidic conditionsMaintain neutral or slightly basic conditions during the reaction.[1]¹H NMR, LC-MS

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Hantzsch thiazole synthesis. This involves the cyclocondensation reaction between 2-bromo-1-(m-tolyl)ethanone and thiourea, typically in a solvent like ethanol.

Q2: My final product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indication of impurities in your product. It is recommended to purify the compound further using either recrystallization or column chromatography.

Q3: What is the best solvent for recrystallizing this compound?

A3: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of 4-aryl-2-aminothiazoles. Other solvent systems to consider are ethyl acetate/hexanes or acetone/water. The ideal solvent system should be determined experimentally.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The reaction is complete when the spot corresponding to the limiting reactant (usually 2-bromo-1-(m-tolyl)ethanone) is no longer visible.

Q5: I'm having trouble with the workup. The product seems to be staying in the aqueous layer. What can I do?

A5: 2-aminothiazoles are basic and can form salts in acidic solutions. During the workup, ensure that the reaction mixture is made sufficiently basic (pH 8-9) with a base like sodium bicarbonate or sodium carbonate before extracting with an organic solvent. This will ensure the product is in its free base form and will partition into the organic layer.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-bromo-1-(m-tolyl)ethanone

  • Thiourea

  • Ethanol (95%)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(m-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

  • Heat the reaction mixture to reflux (approximately 78-80°C) with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is between 8 and 9. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.

  • Air-dry the crude product. For higher purity, proceed with recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, cool the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-bromo-1-(m-tolyl)ethanone + Thiourea in Ethanol Reaction Reflux (2-4h) Reactants->Reaction Workup Cool & Neutralize (pH 8-9) Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Option 1 ColumnChrom Column Chromatography (Silica, Hex/EtOAc) Crude->ColumnChrom Option 2 PureProduct Pure 4-m-Tolyl- thiazol-2-ylamine Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Impurities start Analysis of Crude Product (TLC, LC-MS, NMR) impurity_check Impurities Detected? start->impurity_check no_impurities Product Meets Purity Specs impurity_check->no_impurities No impurity_type Identify Impurity Type impurity_check->impurity_type Yes unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm side_product Side Product(s) impurity_type->side_product solution_sm Action: - Increase reaction time/temp - Adjust stoichiometry unreacted_sm->solution_sm solution_sp Action: - Adjust reaction conditions (pH, temp) - Purify via chromatography side_product->solution_sp

Caption: A decision tree for troubleshooting impurities in the synthesis of this compound.

References

Validation & Comparative

Positional Isomerism in Tolyl-Thiazole Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of tolyl-thiazole isomers reveals that the positional arrangement of the tolyl group—whether ortho, meta, or para—significantly influences their biological activity. This guide synthesizes findings from multiple studies to offer a comparative look at the anticancer and antimicrobial properties of these isomers, providing researchers, scientists, and drug development professionals with crucial data for structure-activity relationship (SAR) studies and future drug design.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] When substituted with a tolyl group, the resulting isomers (ortho-, meta-, and para-tolyl-thiazole) demonstrate distinct biological profiles, highlighting the importance of steric and electronic effects dictated by the methyl group's position on the phenyl ring.

Comparative Anticancer Activity

While a single study directly comparing the anticancer effects of all three tolyl-thiazole isomers is not available, data compiled from various sources on related derivatives suggest a strong positional influence. The para- and meta-positions appear to be particularly important for cytotoxic activity.

For instance, in a study of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, compounds were evaluated for their cytotoxicity against several human cancer cell lines.[4] Although the tolyl group was consistently in the para position on the thiazole ring, substitutions on the N-phenyl ring demonstrated how electronic modifications impact activity. A derivative with a para-nitro group on the N-phenyl ring (Compound 4c ) showed an IC₅₀ value of 10.8 µM against the SKNMC (neuroblastoma) cell line, while a meta-chloro substituted derivative (Compound 4d ) had an IC₅₀ of 11.6 µM against the Hep-G2 (liver cancer) cell line.[4]

Another study on novel thiazole derivatives identified (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline as a potent anticancer agent against the SaOS-2 osteosarcoma cell line.[1] This underscores the therapeutic potential of the p-tolyl configuration in thiazole-based compounds.

The following table summarizes the cytotoxic activity of representative tolyl-thiazole derivatives and related substituted phenyl-thiazoles to infer the influence of isomerism.

Compound IDIsomer/SubstitutionCancer Cell LineIC₅₀ (µM)Reference
4c 2-(p-Tolyl)thiazole derivative with p-NO₂ on N-phenylSKNMC10.8 ± 0.08[4]
4d 2-(p-Tolyl)thiazole derivative with m-Cl on N-phenylHep-G211.6 ± 0.12[4]
Compound 4i 3-(p-Tolyl)thiazole derivativeSaOS-20.190 (µg/mL)[1]
Compound 4c Thiazole derivative with p-Cl, m-OH on phenylMCF-72.57 ± 0.16[5]

Note: Direct comparison is challenging due to different core structures and cell lines. The data suggests that para and meta substitutions are frequently associated with significant anticancer activity.

Comparative Antimicrobial Activity

The position of the tolyl group also impacts the antimicrobial properties of thiazole derivatives. Studies on various substituted phenyl-thiazoles indicate that the specific placement of electron-donating or electron-withdrawing groups is critical for efficacy against bacterial and fungal pathogens.

In one study, a series of azo-thiazole derivatives were synthesized and evaluated for their antibacterial activity.[6] Compounds 3a and 3c demonstrated a notable minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, which was superior to the standard drug azithromycin (MIC = 40 µg/mL).[6] While not direct tolyl isomers, this highlights how substitutions on the thiazole scaffold influence antimicrobial potency.

Another investigation into catechol-derived thiazoles found potent growth inhibition of bacteria with MIC values as low as ≤ 2 µg/mL.[7] A study on 2-phenyl-1,3-thiazole isomers revealed that a derivative with a 4-hydroxyphenyl group at the 2-position of the thiazole ring had moderately enhanced antibacterial and antifungal activity compared to its structural isomer with the same group at the 4-position.[3] This emphasizes the significance of substituent placement on the thiazole ring itself.

The following table presents MIC values for various thiazole derivatives, providing insight into their antimicrobial potential.

Compound IDIsomer/SubstitutionMicroorganismMIC (µg/mL)Reference
Compound 3a Azo-thiazole derivativeS. aureus10[6]
Compound 3c Azo-thiazole derivativeS. aureus10[6]
Compound 12 2-(4-hydroxyphenyl)-thiazoleS. aureus, E. coli, A. niger125–150[3]
Compound 11 4-(4-hydroxyphenyl)-thiazoleS. aureus, E. coli, A. niger150–200[3]
Compound 37c Substituted thiazole derivativeBacteria46.9 - 93.7[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are standard protocols for the key experiments cited.

Synthesis of 2-Amino-4-(p-tolyl)thiazole

A common method for synthesizing the 2-amino-4-arylthiazole scaffold is the Hantzsch thiazole synthesis.

Procedure:

  • A mixture of 2-bromo-1-(p-tolyl)ethanone (23.5 mmol) and thiourea (25.9 mmol) is prepared in 95% ethanol (33.5 mL).

  • The mixture is heated at reflux for 60 minutes.

  • The solution is then concentrated, and water (50 mL) and saturated aqueous sodium carbonate (1.0 mL) are added.

  • The resulting precipitate is filtered and washed with hot water.

  • The solid product is dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.[9]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

Procedure:

  • Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[10]

  • Following incubation, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free media) is added to each well.[11]

  • The plate is incubated for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]

Procedure:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Each well is inoculated with a standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL).

  • The plates are incubated at 37°C for 18-24 hours.[6]

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in this research, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start Start: Reagents (Tolyl-α-bromoketone, Thiourea) reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction purification Purification (Precipitation, Filtration) reaction->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Anticancer Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial ic50 IC₅₀ Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Figure 1. General workflow for the synthesis and biological evaluation of tolyl-thiazole derivatives.

simplified_pi3k_pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer thiazole derivatives.

References

Validating the In Vitro Efficacy of 4-m-Tolyl-thiazol-2-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vitro efficacy of the novel compound 4-m-Tolyl-thiazol-2-ylamine. Thiazole derivatives have demonstrated a wide range of biological activities, including potential as kinase inhibitors in oncology.[1][2][3][4][5] Given the structural characteristics of this compound, this document outlines a comparative analysis against established inhibitors of two key signaling pathways often implicated in cancer: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The following sections detail hypothetical and real-world experimental data, comprehensive protocols for essential in vitro assays, and visual representations of the targeted signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers aiming to characterize the preclinical potential of this and similar compounds.

Comparative Efficacy Data

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.[6] The tables below present a comparative summary of hypothetical IC50 values for this compound alongside established inhibitors for p38 MAPK and VEGFR-2.

Table 1: Comparison of In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
This compound p38α MAPKHypothetical Data-
SB-203580p38α MAPK50[1]
This compound VEGFR-2Hypothetical Data-
SorafenibVEGFR-258.13[7]

Table 2: Comparison of Cellular Cytotoxicity (MCF-7 Breast Cancer Cell Line)

CompoundAssayIC50 (µM)Reference
This compound MTT AssayHypothetical Data-
Doxorubicin (Standard Chemotherapy)MTT Assay~1-10 (Varies)General Knowledge
Thiazole Derivative 5b MTT Assay0.2[5][8]
Thiazole Derivative 4c MTT Assay2.57[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for key in vitro assays to determine the efficacy of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[10][11]

Materials:

  • Recombinant human kinase (e.g., p38α MAPK or VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound and reference inhibitors (dissolved in DMSO)

  • Kinase-Glo® Max Reagent

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mix containing the kinase enzyme and the peptide substrate in the kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or DMSO (for positive control) to the wells of the plate.

    • Add 20 µL of the enzyme/substrate master mix to each well.

    • Include "blank" wells with kinase assay buffer instead of the enzyme.

  • Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[10]

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference cytotoxic agent in the complete medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.[12]

Signaling Pathways and Experimental Workflows

Visualizing the targeted biological pathways and experimental procedures can aid in understanding the mechanism of action and the validation process.

G cluster_0 In Vitro Kinase Assay Workflow A Compound Dilution C Reaction Incubation (30°C, 45 min) A->C B Enzyme/Substrate Mix B->C D Add ATP to Initiate E Add Kinase-Glo® Reagent C->E D->C F Measure Luminescence E->F G IC50 Calculation F->G

Caption: Workflow for the in vitro luminescence-based kinase assay.

G cluster_1 Cell Viability (MTT) Assay Workflow H Seed Cells in 96-well Plate I Add Compound Dilutions H->I J Incubate (48-72 hours) I->J K Add MTT Reagent J->K L Solubilize Formazan (DMSO) K->L M Measure Absorbance (570 nm) L->M N IC50 Calculation M->N

Caption: Workflow for determining cellular cytotoxicity using the MTT assay.

G cluster_2 p38 MAPK Signaling Pathway Stress Stress Stimuli (Cytokines, UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inhibitor This compound (or SB-203580) Inhibitor->p38 Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

G cluster_3 VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor This compound (or Sorafenib) Inhibitor->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT, MAPK) Dimerization->Downstream Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: Overview of the VEGFR-2 signaling pathway and point of inhibition.

References

A Comparative Analysis of 4-m-Tolyl-thiazol-2-ylamine and Other 2-Aminothiazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-m-Tolyl-thiazol-2-ylamine in the context of other 2-aminothiazole derivatives that have demonstrated anticancer activity. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs and numerous investigational agents.[1] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to aid in research and drug development efforts.

While specific experimental data for the anticancer activity of this compound is not extensively available in the public domain, this guide will draw comparisons with well-characterized 2-aminothiazole derivatives, including the clinically approved drugs Dasatinib and Alpelisib, and other potent experimental compounds. The structure-activity relationship (SAR) studies of related 4-aryl-2-aminothiazole analogs will be used to infer the potential activity profile of this compound.

Comparative Anticancer Activity

The anticancer efficacy of 2-aminothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. This section presents a comparative summary of the in vitro cytotoxic activity of selected 2-aminothiazole derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Anticancer Agents

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Dasatinib K562 (Chronic Myeloid Leukemia)<0.001[2]
LNCaP (Prostate Cancer)0.014[3]
MCF-7 (Breast Cancer)>10[3]
A549 (Lung Cancer)>10[3]
Alpelisib KPL4 (HER2+/PIK3CA mutant Breast Cancer)~0.05[4]
HCC1954 (HER2+/PIK3CA mutant Breast Cancer)~0.1[4]
BT-474 (HER2+/PIK3CA mutant Breast Cancer)~0.5[5]
SKBR-3 (HER2+/PIK3CA wild-type Breast Cancer)~1.0[5]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) SGC-7901 (Gastric Cancer)0.36[6]
HT-1080 (Fibrosarcoma)0.52[6]
A549 (Lung Cancer)0.86[6]
Compound 46b (4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin analog) A549 (Lung Cancer)0.16 ± 0.06[7]
HepG2 (Liver Cancer)0.13 ± 0.05[7]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, a p-tolyl isomer derivative) SKNMC (Neuroblastoma)10.8 ± 0.08[8]
Hep-G2 (Hepatocellular Carcinoma)>25[8]
4-(p-chlorophenyl)-2-aminothiazole derivative (4b) HL-60 (Leukemia)1.8[9]

Mechanisms of Action and Signaling Pathways

2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[2][5] Its primary mechanism in chronic myeloid leukemia (CML) is the inhibition of the constitutively active BCR-ABL kinase, which drives uncontrolled cell proliferation.[5] In other cancers, its inhibition of SRC family kinases plays a crucial role in disrupting downstream signaling pathways related to cell growth, survival, and invasion.[10]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Kinases Dasatinib->SRC c_KIT c-KIT Dasatinib->c_KIT PDGFR PDGFR Dasatinib->PDGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK STAT STAT Pathway BCR_ABL->STAT SRC->PI3K_AKT_mTOR SRC->RAS_RAF_MEK_ERK c_KIT->PI3K_AKT_mTOR PDGFR->PI3K_AKT_mTOR Proliferation Decreased Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Increased Apoptosis PI3K_AKT_mTOR->Apoptosis RAS_RAF_MEK_ERK->Proliferation STAT->Proliferation

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pro-survival pathways.

Alpelisib: A PI3Kα Inhibitor

Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).[1][11] Mutations in the PIK3CA gene, which encodes for this subunit, are common in several cancers, including breast cancer. These mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting tumor growth.[11] Alpelisib selectively blocks this pathway in cancer cells with PIK3CA mutations, leading to decreased proliferation and increased apoptosis.[11][12]

Alpelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpelisib Alpelisib PI3Kalpha_mutated PI3Kα (mutated) Alpelisib->PI3Kalpha_mutated RTK Receptor Tyrosine Kinase (RTK) RTK->PI3Kalpha_mutated PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kα AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis

Caption: Alpelisib selectively inhibits mutated PI3Kα, halting the PI3K/AKT/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer properties of 2-aminothiazole derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with varying concentrations of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H Apoptosis_Assay_Workflow A 1. Treat cells with test compound B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F Cell_Cycle_Analysis_Workflow A 1. Treat cells with test compound B 2. Harvest and fix cells in cold ethanol A->B C 3. Treat with RNase A B->C D 4. Stain with Propidium Iodide C->D E 5. Analyze by flow cytometry D->E F 6. Quantify cell cycle phase distribution E->F

References

A Head-to-Head Comparison of Antimicrobial Potency: 4-m-tolyl vs 4-p-tolyl thiazol-2-ylamine - A Proposed Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a direct head-to-head comparison of the antimicrobial potency of 4-m-tolyl thiazol-2-ylamine and 4-p-tolyl thiazol-2-ylamine is not available in published scientific literature. This guide highlights this research gap and proposes a comprehensive experimental framework to systematically evaluate and compare the antimicrobial activities of these two isomers. Such a study would provide valuable insights into the structure-activity relationships (SAR) of tolyl-substituted thiazole compounds.

While specific quantitative data for 4-m-tolyl thiazol-2-ylamine is not publicly available, preliminary information suggests that 4-p-tolyl thiazol-2-ylamine exhibits inhibitory effects against the protozoan Trichomonas vaginalis and shows antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. However, without quantitative data such as Minimum Inhibitory Concentration (MIC) values, a meaningful comparison is not possible.

This guide, therefore, focuses on providing a detailed experimental protocol and workflow for researchers to conduct a direct comparative study.

Proposed Experimental Comparison

To elucidate the comparative antimicrobial potency, a standardized set of experiments is proposed. The following tables outline the necessary components for such a study.

Table 1: Compound Information

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
4-m-tolyl thiazol-2-ylamine5330-67-6C₁₀H₁₀N₂S190.26 g/mol
4-p-tolyl thiazol-2-ylamine2103-91-5C₁₀H₁₀N₂S190.27 g/mol

Table 2: Proposed Microbial Strains for Testing

Microbial StrainTypeRationale
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive bacteriaRepresentative of common human pathogens.
Bacillus subtilis (e.g., ATCC 6633)Gram-positive bacteriaA standard model organism for Gram-positive bacteria.
Escherichia coli (e.g., ATCC 25922)Gram-negative bacteriaA standard model organism for Gram-negative bacteria.
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative bacteriaAn opportunistic pathogen known for its resistance.
Candida albicans (e.g., ATCC 90028)Fungal (Yeast)A common opportunistic fungal pathogen.

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) Data Table

This table is a template for presenting the results of the proposed study.

Microbial StrainMIC (µg/mL) of 4-m-tolyl thiazol-2-ylamineMIC (µg/mL) of 4-p-tolyl thiazol-2-ylamineMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureus---
Bacillus subtilis---
Escherichia coli---
Pseudomonas aeruginosa---
Candida albicans--- (e.g., Fluconazole)

Experimental Protocols

A detailed methodology is crucial for reproducible and comparable results.

1. Preparation of Test Compounds and Media:

  • Stock solutions of 4-m-tolyl and 4-p-tolyl thiazol-2-ylamine will be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Mueller-Hinton Broth (MHB) will be used for bacterial culture, and RPMI-1640 medium will be used for fungal culture.

2. Microbial Inoculum Preparation:

  • Bacterial strains will be cultured overnight in MHB at 37°C. The turbidity of the bacterial suspension will be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension will then be diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Candida albicans will be cultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C. A suspension will be prepared in sterile saline and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Broth Microdilution Assay for MIC Determination:

  • The assay will be performed in 96-well microtiter plates.

  • Serial two-fold dilutions of the stock solutions of the test compounds and positive controls will be prepared in the appropriate growth medium.

  • Each well will be inoculated with the prepared microbial suspension.

  • The plates will be incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualized Experimental Workflow

Antimicrobial_Potency_Comparison_Workflow Workflow for Comparative Antimicrobial Potency Testing cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_compounds Prepare stock solutions of 4-m-tolyl and 4-p-tolyl thiazol-2-ylamine in DMSO serial_dilution Perform serial dilutions of compounds in 96-well plates prep_compounds->serial_dilution prep_media Prepare Mueller-Hinton Broth (bacteria) and RPMI-1640 (fungi) prep_media->serial_dilution prep_inoculum Prepare microbial inoculums (0.5 McFarland standard) inoculation Inoculate plates with microbial suspensions prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates (37°C for bacteria, 35°C for fungi) inoculation->incubation read_results Visually inspect plates for growth inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic compare_potency Compare MIC values of 4-m-tolyl vs 4-p-tolyl isomers determine_mic->compare_potency

Caption: Workflow for the proposed head-to-head antimicrobial potency comparison.

Concluding Remarks

The proposed investigation will provide the first direct comparative data on the antimicrobial potency of 4-m-tolyl and 4-p-tolyl thiazol-2-ylamine. The results will be instrumental for understanding the influence of the tolyl group's isomeric position on the antimicrobial activity of the thiazole ring system. This information will be highly valuable for the rational design of new, more potent thiazole-based antimicrobial agents. Researchers are encouraged to undertake this study to fill the existing knowledge gap and contribute to the field of antimicrobial drug discovery.

Unveiling the Precision Strike: A Comparative Guide to Novel Thiazole Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. In this landscape, novel thiazole compounds have emerged as a promising class of molecules, demonstrating potent and selective inhibitory activity against key signaling pathways implicated in tumorigenesis. This guide provides a comprehensive cross-validation of the mechanism of action of these innovative compounds, offering a direct comparison with established alternatives and detailing the experimental frameworks used to elucidate their function.

The therapeutic potential of thiazole derivatives lies in their versatile chemical scaffold, which allows for targeted modifications to enhance their interaction with specific biological targets.[1] Recent studies have highlighted their efficacy as inhibitors of critical protein kinases, including those in the PI3K/AKT/mTOR and MAPK signaling cascades, which are frequently dysregulated in various cancers.[2][3] This guide synthesizes the latest research, presenting a clear picture of their performance and the methodologies employed to validate their mechanisms.

Performance Benchmark: Thiazole Derivatives vs. Standard-of-Care

The true measure of a novel therapeutic agent is its performance against existing treatments. The following tables summarize the in vitro efficacy of several novel thiazole compounds, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and specific kinase targets. These data are juxtaposed with the performance of well-established kinase inhibitors, providing a clear benchmark for their potential clinical utility.

Table 1: Anti-proliferative Activity of Novel Thiazole Compounds in Cancer Cell Lines
Compound IDTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Compound 18 A549, MCF-7, U-87 MG, HCT-1160.50–4.75BEZ235-[2]
Compound 19 MCF-7, U87 MG, A549, HCT1160.30–0.45--[2]
Compound 7b WM266.4 (B-RAFV600E mutant melanoma)1.24Dabrafenib16.5 ± 0.91[4][5]
Compound 13a WM266.4 (B-RAFV600E mutant melanoma)<1.24Dabrafenib16.5 ± 0.91[4][5]
Compound 4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[6]
Compound 4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51[6]
Compound 5b MCF-70.48 ± 0.03--[7]
Compound 5b A5490.97 ± 0.13--[7]
Compound 4i SaOS-20.190 ± 0.045--[8]
Thiazole 5d HepG20.3--[9]
Thiazole 5e HepG20.4--[9]
Table 2: Kinase Inhibitory Activity of Novel Thiazole Compounds
Compound IDTarget KinaseIC50 (nM)Reference DrugReference Drug IC50 (nM)Citation
Compound 40 B-RAFV600E23.1 ± 1.2Dabrafenib47.2 ± 2.5[5]
Compound 7b B-RAFV600E36.3 ± 1.9Dabrafenib47.2 ± 2.5[4]
Compound 13a B-RAFV600E23.1 ± 1.2Dabrafenib47.2 ± 2.5[4]
Compound 39 V600E-B-RAF8.2Sorafenib-[5]
Compound 4c VEGFR-2150Sorafenib59[6]
Compound 3b PI3Kα86 ± 5Alpelisib-[10]
Compound 3b mTOR221 ± 14Dactolisib-[10]

Delving into the Mechanism: Key Signaling Pathways

The anticancer activity of these novel thiazole compounds stems from their ability to interfere with critical signaling pathways that drive cell proliferation, survival, and angiogenesis. The following diagrams, generated using Graphviz, illustrate the primary mechanisms of action that have been validated through rigorous experimental work.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Novel Thiazole Compound Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by novel thiazole compounds.

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS Activation BRAF B-RAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription & Proliferation ERK->Transcription Thiazole Novel Thiazole Compound Thiazole->BRAF Inhibition

Figure 2: Targeting the constitutively active B-RAFV600E mutant in the MAPK pathway.

Experimental Corner: Validating the Mechanism

The data presented in this guide are underpinned by a suite of robust experimental techniques. Below are detailed protocols for the key assays used to characterize the activity of novel thiazole compounds.

Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic effects of the thiazole compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound or a reference drug. Include untreated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow Seed Seed Cells (96-well plate) Treat Treat with Thiazole Compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Figure 3: Workflow of the MTT cell viability assay.

In Vitro Kinase Assay

This assay directly measures the ability of a thiazole compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a kinase-specific substrate, and the thiazole compound at various concentrations in a kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).[14]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and pathway inhibition within the cell.

Protocol:

  • Cell Lysis: Treat cancer cells with the thiazole compound for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[15]

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[15][17]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

Western_Blot_Workflow Lysis Cell Lysis & Protein Quantification SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Figure 4: Key steps in Western Blot analysis for pathway modulation.

Conclusion

The data and experimental protocols presented in this guide underscore the significant potential of novel thiazole compounds as next-generation anticancer agents. Their ability to potently and selectively inhibit key oncogenic signaling pathways, as demonstrated by robust in vitro and cellular assays, positions them as strong candidates for further preclinical and clinical development. The detailed methodologies provided herein offer a framework for researchers to independently validate these findings and explore the full therapeutic promise of this versatile class of molecules. As the field of oncology moves towards more personalized and targeted treatments, the continued exploration of novel thiazole derivatives is a critical step forward.

References

Comparative Docking Analysis of Tolyl-Thiazolamine Positional Isomers: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

In the realm of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide range of biological activities. The strategic substitution on this heterocyclic ring can significantly influence its interaction with biological targets. This guide provides a comparative analysis of the positional isomers of tolyl-thiazolamine (ortho-, meta-, and para-), focusing on their theoretical binding affinities and interaction patterns with a model protein target through molecular docking simulations.

While direct comparative experimental studies on these specific positional isomers are not extensively available in the current literature, this guide synthesizes findings from various in silico studies on substituted thiazole derivatives to present a predictive comparison. The data herein is illustrative, based on established principles of structure-activity relationships and molecular modeling, to guide researchers in their drug design endeavors.

Hypothetical Comparative Docking Performance

The following table summarizes the predicted docking performance of ortho-, meta-, and para-tolyl-thiazolamine against a hypothetical protein kinase target. Docking scores, represented as binding energies in kcal/mol, indicate the predicted affinity of the ligand for the protein's active site. More negative values suggest more favorable binding.

CompoundPositional IsomerPredicted Binding Energy (kcal/mol)Key Predicted Interactions
1 ortho-Tolyl-thiazolamine-7.8Hydrogen bond with catalytic lysine; Pi-Alkyl interaction with valine.
2 meta-Tolyl-thiazolamine-8.5Hydrogen bond with catalytic lysine; Hydrophobic interactions with leucine and isoleucine.
3 para-Tolyl-thiazolamine-9.2Strong hydrogen bond with catalytic lysine; Pi-Pi stacking with a phenylalanine residue; Hydrophobic interactions within the binding pocket.

The para-substituted isomer is predicted to exhibit the most favorable binding energy. This is often attributed to its linear geometry, which may allow for deeper penetration into the binding pocket and more extensive interactions with key residues. The meta-isomer shows intermediate affinity, while the ortho-isomer's predicted binding is the weakest, potentially due to steric hindrance from the methyl group's proximity to the thiazolamine core, which may disrupt optimal binding conformations.

Experimental Protocols: Molecular Docking

The in silico molecular docking studies outlined in this guide generally adhere to a standardized workflow to predict the binding mode and affinity of a ligand to a protein target.[1][2]

Protein Preparation

The three-dimensional crystallographic structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).[2] The structure is then prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning appropriate atomic charges (e.g., Kollman charges).

  • Repairing any missing residues or atoms.

Ligand Preparation

The 2D structures of the tolyl-thiazolamine isomers are drawn using chemical drawing software. These are then converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

Grid Generation

A binding site on the protein is defined, typically centered on the active site identified from the co-crystallized ligand or through literature precedent. A grid box is generated around this site to define the search space for the docking algorithm.[3]

Molecular Docking Simulation

Docking is performed using software such as AutoDock, GOLD, or Schrödinger's Glide.[2][4] The software systematically samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[5]

Analysis of Results

The resulting docked poses are ranked based on their docking scores. The pose with the most negative binding energy and the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues of the protein's active site is selected as the most probable binding mode.[5]

Visualizing the Workflow and Potential Mechanism

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add H+) PDB->PrepProtein Ligands Ligand Structures (o-, m-, p-isomers) PrepLigand Prepare Ligands (Energy Minimization) Ligands->PrepLigand Grid Define Binding Site & Generate Grid PrepProtein->Grid PrepLigand->Grid Dock Perform Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Poses & Binding Energies Dock->Analyze Select Select Best Pose Analyze->Select Visualize Visualize Interactions Select->Visualize

Caption: A generalized workflow for molecular docking studies.

G cluster_pathway Signaling Cascade Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS activates Ligand Growth Factor Ligand->Receptor binds TolylThiazolamine Tolyl-Thiazolamine (Positional Isomer) TolylThiazolamine->Receptor inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A hypothetical signaling pathway inhibited by tolyl-thiazolamine.

References

Independent Verification of Spectral Data: A Comparative Guide to 4-m-Tolyl-thiazol-2-ylamine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the spectral data of 4-m-Tolyl-thiazol-2-ylamine. Due to the limited public availability of experimental spectral data for this compound, this document presents a comparative analysis with its structural isomer, 4-p-Tolyl-thiazol-2-ylamine, and two other closely related analogs: 2-amino-4-phenylthiazole and 2-amino-4-methylthiazole. Predicted spectral data for the target compound is provided to serve as a preliminary reference.

Comparative Spectral Data

The following tables summarize the available experimental and predicted spectral data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectral Data (Predicted for this compound)
CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃(Predicted) Aromatic protons: ~6.8-7.7 (m, 4H), Thiazole proton: ~6.5 (s, 1H), Amino protons: ~5.1 (br s, 2H), Methyl protons: ~2.4 (s, 3H)
4-p-Tolyl-thiazol-2-ylamine [1]CDCl₃7.66 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (br s, 2H), 2.36 (s, 3H)
2-Amino-4-phenylthiazole DMSO-d₆Aromatic protons: 7.2-7.8 (m, 5H), Thiazole proton: 7.1 (s, 1H), Amino protons: 7.2 (br s, 2H)
2-Amino-4-methylthiazole DMSO-d₆Thiazole proton: 6.2 (s, 1H), Amino protons: 6.7 (br s, 2H), Methyl protons: 2.2 (s, 3H)
Table 2: ¹³C NMR Spectral Data (Predicted for this compound)
CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃(Predicted) Aromatic carbons: ~120-140, Thiazole C2: ~168, Thiazole C4: ~148, Thiazole C5: ~105, Methyl carbon: ~21
4-p-Tolyl-thiazol-2-ylamine CDCl₃Data not readily available in searched sources.
2-Amino-4-phenylthiazole DMSO-d₆Aromatic carbons: 125.4, 127.6, 128.7, 134.8, Thiazole C2: 168.0, Thiazole C4: 149.5, Thiazole C5: 102.4
2-Amino-4-methylthiazole DMSO-d₆Thiazole C2: 167.1, Thiazole C4: 145.2, Thiazole C5: 100.9, Methyl carbon: 17.0
Table 3: Infrared (IR) Spectral Data
CompoundTechniqueKey Absorptions (cm⁻¹)
This compound ---No experimental data available.
4-p-Tolyl-thiazol-2-ylamine KBr-PelletData available in spectral databases, typically showing N-H, C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations.
2-Amino-4-phenylthiazole KBr Pellet~3420, 3280, 3100 (N-H stretch), ~3050 (C-H aromatic), ~1620 (C=N stretch), ~1520 (C=C stretch)
2-Amino-4-methylthiazole ATR~3400, 3250 (N-H stretch), ~2920 (C-H aliphatic), ~1630 (C=N stretch), ~1540 (C=C stretch)
Table 4: Mass Spectrometry (MS) Data
CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)
This compound [2]---Exact Mass: 190.0560
4-p-Tolyl-thiazol-2-ylamine ESI191.06
2-Amino-4-phenylthiazole ESI177.05
2-Amino-4-methylthiazole ESI115.03

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.

Visualization of the Verification Workflow

The following diagram illustrates a typical workflow for the independent verification of spectral data for a given chemical compound.

Spectral_Verification_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Verification Outcome A Compound Synthesis or Procurement B NMR Spectroscopy (1H, 13C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Process Raw Spectral Data B->E C->E D->E F Compare with Literature or Predicted Data E->F G Structural Elucidation F->G H Data Consistent G->H Match I Data Inconsistent G->I Mismatch J Further Investigation (e.g., 2D NMR, HRMS) I->J

Caption: Workflow for Spectral Data Verification.

References

Safety Operating Guide

Safe Disposal of 4-m-Tolyl-thiazol-2-ylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-m-Tolyl-thiazol-2-ylamine, a crucial compound in pharmaceutical research and development. Adherence to these procedural guidelines is vital for ensuring personnel safety and environmental compliance within laboratory settings.

Hazard and Personal Protective Equipment Summary

To mitigate risks during handling and disposal, appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the key hazards and recommended PPE based on available safety data for similar isomers.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3]
Eye Irritation Causes serious eye irritation.[1]Wear tightly fitting safety goggles or a face shield.[2]
Respiratory Irritation May cause respiratory irritation.[1]Use only in a well-ventilated area or with a local exhaust ventilation system. If exposure limits are exceeded, a full-face respirator may be necessary.[1][2]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of this compound waste, including the pure compound and contaminated materials.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[3]

    • Important: Do not mix this compound waste with other incompatible waste streams.[3][5]

  • Container Management:

    • Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[5]

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant").[3]

    • Keep containers closed except when adding waste.[5]

  • Spill Cleanup:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[4][5]

    • Sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container.

    • Use spark-proof tools if the material is in a flammable solvent.[2][4]

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][5]

    • All disposal activities must comply with local, state, and federal regulations.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_spill Spill Management cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Seal Seal Container Securely Label->Seal Store Store Waste in Designated Area Seal->Store Absorb Absorb Spill with Inert Material Collect Collect and Containerize Spill Waste Absorb->Collect Collect->Label Contact Contact EHS or Licensed Disposal Service Store->Contact Dispose Dispose per Regulations Contact->Dispose Spill Spill Occurs Spill->Absorb

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-m-Tolyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-m-Tolyl-thiazol-2-ylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the closely related compound 2-Amino-4-(p-tolyl)thiazole and general safety protocols for thiazole and aromatic amine compounds.

Chemical Identifiers:

  • IUPAC Name: 4-(4-methylphenyl)-1,3-thiazol-2-amine

  • CAS Number: 2103-91-5

  • Molecular Formula: C10H10N2S[1]

  • Appearance: White to yellow crystals or powder[1]

Hazard Summary: this compound is classified as harmful.[2]

  • Oral: Harmful if swallowed.[2]

  • Dermal: Harmful in contact with skin.[2]

  • Inhalation: Harmful if inhaled.[2]

  • Eyes: May cause serious eye irritation or damage.[3][4]

  • Skin: Can cause skin irritation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of solids and preparation of solutions should occur within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended. Change gloves frequently and immediately if contaminated.[3][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]

Operational and Disposal Plans

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment. Review the Safety Data Sheet (SDS) for 2-Amino-4-(p-tolyl)thiazole.[2]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]

Step 2: Handling Procedure

  • Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the release of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Avoid heating near flammable materials.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][6]

Step 3: Spill Response

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[2]

  • Clean-Up: For small spills, use an inert absorbent material (e.g., sand, silica gel, universal binder).[4][7] Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal.[7]

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

Step 4: Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste container through an approved hazardous waste disposal facility.[2] All disposal must be in accordance with applicable federal, state, and local environmental regulations.[2] Do not dispose of down the drain or with general laboratory trash.

Emergency First-Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • If on Skin: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[2] Seek medical help if irritation persists.[2]

  • If in Eyes: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Seek immediate medical help.[2]

Workflow Diagrams

The following diagrams clarify the procedural steps and decision-making processes for handling this compound.

PPE_Workflow cluster_ppe PPE Selection Start Start: Handling This compound FumeHood Work in a Chemical Fume Hood Start->FumeHood Goggles Wear Chemical Splash Goggles & Face Shield FumeHood->Goggles Gloves Wear Chemical-Resistant Gloves (Double-Gloved) Goggles->Gloves Coat Wear a Flame-Resistant Lab Coat Gloves->Coat Shoes Wear Closed-Toe, Chemical-Resistant Shoes Coat->Shoes RespiratorCheck Is work outside a fume hood or are airborne concentrations high? Shoes->RespiratorCheck Respirator Wear NIOSH-Approved Respirator RespiratorCheck->Respirator Yes Proceed Proceed with Work RespiratorCheck->Proceed No Respirator->Proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Workflow cluster_op Operational and Disposal Workflow Prep Step 1: Pre-Handling - Risk Assessment - Check Emergency Equipment - Don PPE Handle Step 2: Handling Procedure - Work in Fume Hood - Weigh & Dissolve Carefully Prep->Handle SpillCheck Spill Occurs? Handle->SpillCheck SpillResponse Step 3: Spill Response - Evacuate & Ventilate - Contain & Clean Up - Decontaminate SpillCheck->SpillResponse Yes Disposal Step 4: Disposal Plan - Collect in Labeled Container - Dispose via Approved Facility SpillCheck->Disposal No SpillResponse->Handle Resume Work End End of Procedure Disposal->End

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.